ML 190
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(13-methyl-7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3/c1-20-10-12-29-26-25(20)32-14-3-5-23(32)27(35)33(26)19-24(34)28-11-4-13-30-15-17-31(18-16-30)21-6-8-22(36-2)9-7-21/h3,5-10,12,14H,4,11,13,15-19H2,1-2H3,(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIWRPLQBVEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML190: A Technical Guide to its Mechanism of Action at the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
ML190 is a potent and selective antagonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in addiction, mood disorders, and pain.[1][2] Developed through high-throughput screening as part of the NIH Molecular Libraries Program, ML190 represents a novel chemical scaffold distinct from previously identified KOR antagonists. This document provides a comprehensive overview of the mechanism of action of ML190, detailing its interaction with the KOR, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented for clarity, and key pathways and workflows are visualized to facilitate understanding.
Introduction to the Kappa Opioid Receptor and ML190
The kappa opioid receptor is one of three classical opioid receptors, alongside the mu (MOR) and delta (DOR) receptors.[1] KOR is the primary target for the endogenous opioid peptide dynorphin.[1] Unlike the MOR, whose activation is associated with euphoria and analgesia, KOR activation by agonists can produce dysphoria, aversion, and sedation, while reducing dopamine release in reward pathways.[1] This has made KOR antagonists a significant area of interest for therapeutic development, particularly for treating substance use disorders, depression, and anxiety.
ML190 (PubChem CID: 44665680) was identified as a selective KOR antagonist that provides a valuable tool for probing the physiological and pathological roles of the KOR system. Its unique chemical structure offers a new avenue for developing therapeutics with improved properties.
Core Mechanism of Action: KOR Antagonism
ML190 functions as a competitive antagonist at the human kappa opioid receptor. This means it binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous agonists like dynorphin A, thereby preventing the initiation of the receptor's downstream signaling cascade.
The primary signaling pathway for KOR is mediated through its coupling to inhibitory G proteins (Gαi/o). Agonist activation of KOR typically leads to:
-
G-protein Activation: Dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, typically leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.
ML190, by occupying the KOR binding site, prevents these agonist-driven events. Its antagonistic properties have been most thoroughly characterized by its ability to inhibit agonist-induced β-arrestin recruitment.
References
ML190: A Comprehensive Technical Guide to its Kappa-Opioid Receptor Antagonist Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selectivity profile of ML190, a potent and selective antagonist of the kappa-opioid receptor (KOR). This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and presents visual representations of relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile of ML190
ML190 has demonstrated high potency and selectivity for the human kappa-opioid receptor (KOR) in multiple in vitro assays. The following tables summarize the quantitative data regarding its binding affinity and functional antagonism at opioid and a broad panel of other G-protein coupled receptors (GPCRs).
Opioid Receptor Selectivity
| Receptor | Assay Type | Parameter | Value (nM) | Selectivity vs. KOR | Reference |
| Kappa Opioid Receptor (KOR) | β-Arrestin Recruitment | IC₅₀ | 120 | - | [1] |
| Radioligand Binding | Kᵢ | 129 | - | [1] | |
| Mu Opioid Receptor (MOR) | β-Arrestin Recruitment | IC₅₀ | > 32,000 | > 267-fold | [1] |
| Delta Opioid Receptor (DOR) | β-Arrestin Recruitment | IC₅₀ | > 32,000 | > 267-fold | [1] |
Off-Target Binding Profile (Psychoactive Drug Screening Program Panel)
ML190 was profiled against a panel of 45 non-opioid GPCRs to assess its off-target binding liabilities. The data presented below are from radioligand binding assays, with values representing the inhibitory constant (Kᵢ). Only targets with Kᵢ values below 10,000 nM are shown for clarity.
| Receptor | Kᵢ (nM) | Reference |
| Dopamine D₃ | 250 | [1] |
| Serotonin 5-HT₂ₐ | 3,100 | |
| Serotonin 5-HT₂꜀ | 4,200 | |
| Adrenergic α₂ₐ | 6,300 | |
| Adrenergic α₂꜀ | 7,600 | |
| Adrenergic α₂ᵦ | 8,100 | |
| Dopamine D₂ | 9,800 |
Data sourced from the NIH Molecular Libraries Program Probe Report for ML190, which utilized the Psychoactive Drug Screening Program (PDSP) at the University of North Carolina.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of ML190.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the binding affinity (Kᵢ) of ML190 for the kappa, mu, and delta opioid receptors, as well as a panel of non-opioid receptors.
Objective: To measure the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound (ML190) by its ability to compete with a radiolabeled ligand for binding to the receptor of interest.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human opioid receptor subtypes (KOR, MOR, DOR) or other target receptors.
-
Radioligands:
-
KOR: [³H]-U69,593
-
MOR: [³H]-DAMGO
-
DOR: [³H]-DPDPE
-
-
Test Compound: ML190, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
Assay Plate Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of ML190.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination of Reaction: The binding reaction is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of ML190 (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter®)
The primary functional assay used to determine the antagonist potency of ML190 was the DiscoveRx PathHunter® β-arrestin recruitment assay.
Objective: To measure the ability of ML190 to block agonist-induced recruitment of β-arrestin to the KOR.
Principle: This assay utilizes enzyme fragment complementation (EFC). The KOR is fused to a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor fragment (EA). Upon agonist stimulation, β-arrestin is recruited to the KOR, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
Cell Line: CHO-K1 cells stably co-expressing the human KOR tagged with ProLink™ and β-arrestin tagged with EA.
-
KOR Agonist: Dynorphin A.
-
Test Compound: ML190.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Detection Reagents: PathHunter® detection reagents containing the chemiluminescent substrate.
Procedure:
-
Cell Plating: The engineered cells are plated in a 96-well or 384-well plate and incubated overnight.
-
Compound Addition: The cells are pre-incubated with varying concentrations of ML190 or vehicle for a specified period.
-
Agonist Stimulation: A fixed concentration of the KOR agonist (Dynorphin A), typically at its EC₈₀, is added to the wells to stimulate β-arrestin recruitment.
-
Incubation: The plate is incubated for 60-90 minutes at 37°C.
-
Signal Detection: The PathHunter® detection reagents are added, and the plate is incubated for a further 60 minutes at room temperature. The chemiluminescent signal is then read using a plate reader.
-
Data Analysis: The antagonist activity of ML190 is determined by its ability to inhibit the agonist-induced signal. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of ML190.
Figure 1: KOR Antagonist Signaling Pathway
Figure 2: Radioligand Displacement Assay Workflow
Figure 3: β-Arrestin Recruitment Assay Workflow
Conclusion
ML190 is a highly potent and selective antagonist of the kappa-opioid receptor. Its selectivity profile, characterized by a sub-micromolar potency at the KOR and over 267-fold selectivity against other opioid receptors, makes it a valuable tool for studying the physiological and pathophysiological roles of the KOR. While exhibiting a generally clean off-target profile, some activity at the dopamine D₃ receptor is noted. The detailed experimental protocols and workflows provided herein offer a guide for the continued investigation and characterization of ML190 and other KOR-targeted compounds.
References
ML190: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of ML190, a potent and selective kappa opioid receptor (KOR) antagonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.
Chemical Structure and Properties
ML190 is a small molecule with the chemical name N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide.[1] Its chemical structure and key identifying properties are summarized in the tables below.
Table 1: Chemical Identification of ML190
| Identifier | Value |
| IUPAC Name | N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide[1] |
| CAS Number | 1355244-02-8[1][2][3] |
| Molecular Formula | C27H32N6O3 |
| SMILES | CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC |
Table 2: Physicochemical Properties of ML190
| Property | Value | Source |
| Molecular Weight | 488.58 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 20 mM in DMSO. Needs ultrasonic and warming for dissolution in DMSO at 9.77 mg/mL (20.00 mM). | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Biological Activity and Mechanism of Action
The primary and well-characterized biological activity of ML190 is its function as a selective antagonist of the kappa opioid receptor (KOR).
Kappa Opioid Receptor Antagonism
ML190 is a potent and selective KOR antagonist with an IC50 of 120 nM as determined by a β-arrestin recruitment assay. It also has a corresponding EC50 of 129 nM . The compound displays a high degree of selectivity, with a greater than 267-fold selectivity over the mu (µ) and delta (δ) opioid receptors.
The mechanism of action for ML190's KOR antagonism involves the inhibition of β-arrestin recruitment to the receptor upon agonist stimulation. In a cellular context, when an agonist binds to the KOR, it triggers a conformational change that leads to the recruitment of β-arrestin. This interaction is a key step in the signaling cascade and receptor desensitization. ML190, as an antagonist, binds to the KOR and prevents this agonist-induced recruitment of β-arrestin.
Conflicting Report: Catalase Inhibition
One source has reported ML190 as a potent and selective inhibitor of catalase. This report suggests that ML190 blocks the enzymatic reaction by binding to the active site of catalase and has been shown to be effective in animal models of inflammatory bowel disease. However, this activity is not as widely documented or corroborated as its KOR antagonist activity. Therefore, while noted, the primary and confirmed mechanism of action for ML190 remains its antagonism of the kappa opioid receptor. Further research is required to validate the reported catalase inhibition.
Pharmacokinetic Properties
Limited pharmacokinetic data for ML190 is available and is summarized in the table below.
Table 3: Pharmacokinetic Parameters of ML190
| Parameter | Human | Mouse | Source |
| Plasma Protein Binding (1 µM) | 93.96% | 88.46% | |
| Plasma Protein Binding (10 µM) | 88.54% | 80.07% | |
| Plasma Stability (3 hours) | 100% remaining | 100% remaining | |
| Hepatic Microsome Stability (1 hour) | 22.13% remaining | 7.34% remaining | |
| Hepatic Toxicity (LC50) | >50 µM | Not Reported |
Experimental Protocols
The following section details the methodology for a key experiment used to characterize the activity of ML190.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is a cell-based method used to quantify the interaction between an activated KOR and β-arrestin, thereby determining the antagonist activity of compounds like ML190. The protocol is based on the DiscoverX PathHunter® assay platform, which utilizes enzyme fragment complementation (EFC) with β-galactosidase.
Principle: The assay uses a cell line stably co-expressing the kappa opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. When an agonist activates the KOR, β-arrestin is recruited to the receptor, bringing the PK and EA tags into close proximity. This allows for the complementation of the two β-galactosidase fragments, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. An antagonist will inhibit this agonist-induced signal.
Materials:
-
PathHunter® U2OS or CHO-K1 cells stably co-expressing KOR-PK and β-arrestin-EA (DiscoverX, part of Eurofins)
-
Cell plating reagent
-
Test compound (ML190) and a reference KOR agonist (e.g., U-50,488)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents
Procedure:
-
Cell Plating:
-
Resuspend the cells in the provided cell plating reagent to the recommended density.
-
Dispense the cell suspension into the wells of a white, solid-bottom 384-well microplate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the KOR agonist (e.g., U-50,488) and the test antagonist (ML190) in assay buffer.
-
For antagonist mode, pre-incubate the cells with ML190 for a specified time before adding the agonist.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include wells with assay buffer only as a negative control and wells with agonist only as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Allow the detection reagent to equilibrate to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal from each well using a plate reader.
-
The antagonist activity is determined by the degree to which ML190 inhibits the agonist-induced signal.
-
Calculate the IC50 value for ML190 by plotting the percentage of inhibition against the log concentration of ML190 and fitting the data to a four-parameter logistic equation.
-
Conclusion
ML190 is a well-characterized, potent, and selective kappa opioid receptor antagonist. Its defined chemical structure, favorable in vitro properties, and specific mechanism of action make it a valuable tool for researchers investigating the role of the kappa opioid system in various physiological and pathological processes. This technical guide provides a comprehensive summary of the current knowledge on ML190 to support its application in preclinical research and drug development endeavors.
References
- 1. Understanding predictions of drug profiles using explainable machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Chemical Language and Physicochemical Features for Enhanced Molecular Property Prediction with Multimodal Language Models for KDD 2023 - IBM Research [research.ibm.com]
- 3. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
An In-Depth Technical Guide to Cellular Target Engagement of ML190
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of ML190, a selective kappa-opioid receptor (KOR) antagonist. This document details the quantitative data associated with ML190's interaction with its target, outlines the experimental protocols for key assays used to determine target engagement, and illustrates the relevant signaling pathways and experimental workflows.
Quantitative Data for ML190 Target Engagement
ML190 has been characterized as a potent and selective antagonist of the kappa-opioid receptor (KOR). The following table summarizes the quantitative metrics of its target engagement as determined by in vitro cellular assays.
| Parameter | Value | Assay Type | Notes |
| IC50 | 120 nM | DiscoveRx PathHunter β-arrestin Assay | This value represents the concentration of ML190 that inhibits 50% of the maximal response in a β-arrestin recruitment assay stimulated by a KOR agonist.[1] |
| IC50 | 3 nM | Transfluor HCS β-arrestin Translocation Assay | This value, determined by a high-content imaging-based assay, also reflects the inhibition of agonist-induced β-arrestin recruitment to the KOR. The difference in potency compared to the DiscoveRx assay may be due to different assay formats and sensitivities.[1] |
| Selectivity | >267-fold | HCS β-arrestin Translocation Assay | ML190 demonstrates high selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.[1] |
Experimental Protocols for Target Engagement Assays
The following sections provide detailed methodologies for key experiments used to characterize the cellular target engagement of ML190 and other G-protein coupled receptor (GPCR) ligands.
DiscoveRx PathHunter® β-Arrestin Recruitment Assay (Antagonist Mode)
This assay quantifies the ability of a compound to block agonist-induced recruitment of β-arrestin to the target GPCR. The technology is based on enzyme fragment complementation (EFC).[2][3]
Principle: The GPCR is fused to a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists compete with the agonist, thereby reducing the signal.
Protocol:
-
Cell Plating:
-
Culture PathHunter® cells expressing the KOR-ProLink™ fusion and β-arrestin-EA in the recommended medium.
-
Plate the cells in a 384-well white, solid-bottom assay plate at a density of 5,000 cells per well in 20 µL of the appropriate cell plating reagent.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of ML190 in the appropriate assay buffer containing ≤ 1% DMSO.
-
Prepare a solution of a known KOR agonist at a concentration that elicits an 80% maximal response (EC₈₀).
-
Add 5 µL of the ML190 dilutions to the cell plate and incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 5 µL of the KOR agonist solution (EC₈₀ concentration) to the wells containing ML190.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer according to the manufacturer's instructions.
-
Add 12 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the signal from wells treated with the agonist alone.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Transfluor® High-Content Screening (HCS) β-Arrestin Translocation Assay
This imaging-based assay visualizes and quantifies the translocation of a fluorescently tagged β-arrestin from the cytoplasm to the GPCR at the cell membrane upon agonist stimulation. Antagonists block this translocation.
Principle: Cells are engineered to express the GPCR of interest and a β-arrestin protein fused to a green fluorescent protein (GFP). In unstimulated cells, the β-arrestin-GFP is diffusely distributed in the cytoplasm. Upon agonist binding to the GPCR, β-arrestin-GFP is recruited to the cell membrane, forming fluorescent puncta (pits and vesicles). High-content imaging systems are used to quantify this translocation.
Protocol:
-
Cell Plating:
-
Plate U2OS cells stably co-expressing the kappa-opioid receptor and β-arrestin-GFP in a 384-well, black-walled, clear-bottom imaging plate at a density of 4,500 cells per well in 23 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of ML190 in a suitable buffer.
-
Prepare a solution of a KOR agonist (e.g., isoproterenol for a model system) at a concentration that stimulates translocation.
-
-
Antagonist Incubation:
-
Add 2 µL of the ML190 dilutions to the appropriate wells.
-
Incubate for 30 minutes at 37°C with 5% CO₂.
-
-
Agonist Stimulation:
-
Add 10 µL of the KOR agonist solution to the wells.
-
Incubate for 30-45 minutes at 37°C with 5% CO₂ to allow for the formation of fluorescent vesicles.
-
-
Cell Fixation and Staining:
-
Stop the assay by adding 35 µL of 4% methanol-free formaldehyde to each well and incubate for 45 minutes at room temperature.
-
Wash each well with 50 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add a nuclear stain (e.g., Hoechst) for cell segmentation during image analysis.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software (e.g., MetaXpress®) to identify cells and quantify the formation of fluorescent pits and vesicles within the cytoplasm.
-
The IC₅₀ is calculated based on the concentration-dependent inhibition of agonist-induced β-arrestin translocation.
-
Cellular Thermal Shift Assay (CETSA) for a Generic GPCR Antagonist
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
Principle: The binding of a ligand to its target protein can either increase or decrease the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western blotting or other immunoassays. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Protocol (Western Blot-based):
-
Cell Culture and Treatment:
-
Culture a cell line endogenously expressing the target GPCR to 80-90% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or the antagonist at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target GPCR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves for both vehicle- and antagonist-treated samples.
-
A shift in the melting curve indicates target engagement.
-
Fluorescence Polarization (FP) Assay for a Generic GPCR Antagonist
FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein. This method can be adapted to a competitive binding format to determine the affinity of unlabeled compounds.
Principle: A small fluorescent tracer, when excited with polarized light, tumbles rapidly in solution, resulting in the emission of depolarized light. When the tracer binds to a much larger protein (like a GPCR), its rotation slows down, and the emitted light remains polarized. In a competitive assay, an unlabeled antagonist will compete with the fluorescent tracer for binding to the receptor, causing a decrease in the polarization of the emitted light.
Protocol (Competitive Binding):
-
Reagent Preparation:
-
Prepare a membrane fraction from cells overexpressing the target GPCR.
-
Select a fluorescently labeled ligand (tracer) that binds to the GPCR with high affinity.
-
Prepare serial dilutions of the unlabeled antagonist (e.g., ML190).
-
-
Assay Setup:
-
In a low-volume, black, 384-well plate, add the GPCR membrane preparation, the fluorescent tracer at a fixed concentration (typically at its Kd), and the serially diluted antagonist.
-
Include controls for no binding (tracer only) and maximal binding (tracer and receptor without antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of light emitted parallel and perpendicular to the plane of excitation.
-
The polarization value (in milli-polarization units, mP) is calculated from these intensities.
-
-
Data Analysis:
-
The mP values are plotted against the logarithm of the antagonist concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ of the antagonist.
-
The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
The kappa-opioid receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G proteins. Its activation initiates a signaling cascade that leads to various cellular responses. ML190, as a KOR antagonist, blocks these downstream effects. The signaling pathway is depicted below.
Caption: Kappa-Opioid Receptor Signaling Cascade.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the general workflow for a CETSA experiment designed to confirm the target engagement of a compound in cells.
References
An In-depth Technical Guide to Selective Chemical Probes: ML190 for the κ-Opioid Receptor and ML204 for TRPC4/C5 Channels
A Note to the Researcher: This guide addresses the inquiry regarding "ML190 as a selective chemical probe." Initial investigations revealed a common point of confusion. The chemical probe ML190 is a selective antagonist for the κ-Opioid Receptor (KOR), not the TRPC4 channel. The selective inhibitor for the TRPC4 and TRPC5 channels is the chemical probe ML204.[1][2][3] This guide provides a comprehensive technical overview of both ML190 and ML204 to serve as a valuable resource for researchers, scientists, and drug development professionals.
Part 1: ML190 - A Selective Chemical Probe for the κ-Opioid Receptor (KOR)
The κ-opioid receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in pain perception, mood regulation, and addiction. Selective antagonists of KOR are valuable tools for dissecting the physiological functions of this receptor and hold therapeutic potential for treating depression and substance use disorders. ML190 is a potent and selective small molecule antagonist of KOR, developed through the NIH Molecular Libraries Program.
Quantitative Data for ML190
The following tables summarize the key quantitative data for ML190, facilitating a clear comparison of its biological activity and physicochemical properties.
Table 1: Biological Activity of ML190
| Parameter | Value | Assay Type | Species | Notes |
| IC50 | 120 nM | β-arrestin recruitment | Human | >267-fold selectivity over μ and δ opioid receptors. |
| EC50 | 129 nM | Not Specified | Not Specified | |
| Selectivity | >267-fold | β-arrestin recruitment | Human | Compared to μ- and δ-opioid receptors. |
Table 2: Physicochemical Properties of ML190
| Property | Value | Source |
| Molecular Formula | C27H32N6O3 | |
| Molecular Weight | 488.58 g/mol | |
| CAS Number | 1355244-02-8 | |
| Appearance | Powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 20 mM in DMSO | |
| Storage | Desiccate at -20°C | |
| Plasma Protein Binding (Human) | 93.96% (1 μM), 88.54% (10 μM) | |
| Plasma Protein Binding (Mouse) | 88.46% (1 μM), 80.07% (10 μM) | |
| Plasma Stability (Human & Mouse) | 100% remaining at 3 hours | |
| Hepatic Microsome Stability (Human) | 22.13% remaining at 1 hour | |
| Hepatic Microsome Stability (Mouse) | 7.34% remaining at 1 hour | |
| Hepatic Toxicity (LC50) | >50 μM |
Experimental Protocols for ML190 Characterization
This assay quantifies the antagonism of ML190 at the κ-Opioid Receptor by measuring the inhibition of agonist-induced β-arrestin recruitment.
Materials:
-
PathHunter® U2OS or CHO-K1 cells stably co-expressing KOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
Cell plating reagent.
-
Test compound (ML190) and reference agonist (e.g., Dynorphin A).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagents.
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells in the recommended medium.
-
On the day of the assay, harvest and resuspend cells in the cell plating reagent.
-
Dispense the cell suspension into a 384-well white, solid-bottom assay plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of ML190 in assay buffer.
-
Add the diluted ML190 to the cell plate.
-
Incubate for a pre-determined time at 37°C in a 5% CO2 incubator.
-
-
Agonist Challenge:
-
Prepare the reference agonist (e.g., Dynorphin A) at a concentration that elicits a robust response (e.g., EC80).
-
Add the agonist to the cell plate containing ML190.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal from each well using a plate reader.
-
The inhibitory effect of ML190 is determined by the reduction in the agonist-induced signal.
-
Visualizations for ML190
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ML190 in Addiction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML190 is a potent and selective antagonist of the κ-opioid receptor (KOR), a key component of the endogenous opioid system implicated in the negative affective states associated with addiction and relapse. This technical guide provides an in-depth overview of ML190's core pharmacology, its potential role in addiction research, and the experimental frameworks used to evaluate such compounds. While direct preclinical studies of ML190 in addiction models are not yet widely published, this document extrapolates its likely applications and methodologies based on its known mechanism of action and the established role of KOR antagonists in the field. This guide summarizes key quantitative data for ML190 and other relevant KOR ligands, details established experimental protocols for addiction-related behavioral assays, and provides visualizations of the underlying signaling pathways.
Introduction: The κ-Opioid Receptor System in Addiction
The brain's reward system is a primary target of addictive substances. Chronic drug use leads to neuroadaptations in this circuitry, often resulting in a state of reward deficit and negative affect during withdrawal, which drives continued drug-seeking behavior. The endogenous dynorphin/κ-opioid receptor (KOR) system is a critical mediator of this "anti-reward" state.[1] Activation of KORs, particularly in brain regions like the nucleus accumbens and amygdala, produces dysphoria and aversive states, contributing significantly to the motivation for relapse.[2]
Pharmacological blockade of KORs with selective antagonists is therefore a promising therapeutic strategy for the treatment of substance use disorders. By preventing the effects of endogenous dynorphins, KOR antagonists are hypothesized to alleviate the negative emotional states associated with withdrawal and stress-induced relapse.[2]
ML190: A Selective κ-Opioid Receptor Antagonist
ML190 has been identified as a selective antagonist for the κ-opioid receptor. Its pharmacological profile suggests it is a valuable tool for dissecting the role of the KOR system in various physiological and pathological processes, including addiction.
In Vitro Pharmacology of ML190
The primary in vitro characterization of ML190 has been in receptor binding and functional assays. This data is crucial for understanding its potency and selectivity.
| Compound | Assay | Target | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|---|
| ML190 | β-arrestin | κ-opioid Receptor | 120 | >267-fold over μ- and δ-opioid receptors |
Preclinical Models for Evaluating KOR Antagonists in Addiction
While specific in vivo behavioral data for ML190 in addiction models is limited in the public domain, the following experimental paradigms are standard for evaluating the therapeutic potential of KOR antagonists.
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs. Animals learn to associate a specific environment with the rewarding or aversive effects of a substance.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, animals receive injections of a drug of abuse (e.g., cocaine, morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment. To test the effect of a KOR antagonist like ML190, it would be administered prior to the drug of abuse during the conditioning phase.
-
Post-Conditioning (Test): Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A preference for the drug-paired side indicates the rewarding effect of the drug. A reduction in this preference by ML190 would suggest it blocks the rewarding properties of the drug or induces aversion.
-
-
Reinstatement: Following extinction of the preference (repeated exposure to the apparatus without the drug), a priming dose of the drug or a stressor can reinstate the preference. KOR antagonists are often tested for their ability to block this reinstatement, which models relapse.
Drug Self-Administration
This operant conditioning model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures motivated, drug-seeking behavior.
-
Apparatus: An operant chamber equipped with two levers. Presses on the "active" lever result in an intravenous infusion of a drug, while presses on the "inactive" lever have no consequence.
-
Phases:
-
Acquisition: Animals learn to press the active lever to receive drug infusions.
-
Maintenance: Once a stable pattern of self-administration is established, the effect of a KOR antagonist can be tested. ML190 would typically be administered before the self-administration session. A decrease in active lever pressing would indicate a reduction in the reinforcing effects of the drug.
-
Extinction and Reinstatement: Following acquisition, lever pressing is extinguished by replacing the drug with saline. Reinstatement of drug-seeking behavior can be triggered by a drug prime, a drug-associated cue, or a stressor. The ability of a KOR antagonist to prevent reinstatement is a key measure of its potential to prevent relapse.
-
κ-Opioid Receptor Signaling Pathways in Addiction
Activation of the KOR, a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin initiates a signaling cascade that ultimately leads to the negative affective states associated with addiction. ML190, as a KOR antagonist, blocks these downstream effects.
G-Protein Dependent Signaling
Experimental Workflow for Evaluating KOR Antagonists
The process of evaluating a novel KOR antagonist like ML190 in the context of addiction research follows a logical progression from in vitro characterization to in vivo behavioral testing.
Conclusion and Future Directions
ML190 is a selective KOR antagonist that holds promise as a research tool to further elucidate the role of the dynorphin/KOR system in addiction. Based on the well-established pro-addictive effects of KOR activation, it is hypothesized that ML190 will demonstrate efficacy in preclinical models by reducing the rewarding effects of drugs of abuse and preventing stress- and drug-induced relapse. Future research should focus on conducting comprehensive in vivo studies with ML190 in models of addiction to various substances, including opioids, stimulants, and alcohol. Such studies will be critical in validating its therapeutic potential and advancing our understanding of the neurobiology of addiction. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to pursue these vital investigations.
References
Foundational Studies of ML190: A Selective KOR Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML190 is a potent and highly selective antagonist of the kappa opioid receptor (KOR), a key target in the central nervous system implicated in addiction, depression, and pain.[1][2][3] Discovered through a high-throughput screening campaign by the NIH Molecular Libraries Program, ML190 represents a novel chemical scaffold with significant potential as a research tool and a lead compound for therapeutic development.[1][4] This document provides a comprehensive overview of the foundational studies on ML190, including its pharmacological properties, experimental protocols for its characterization, and the key signaling pathways it modulates.
Introduction
The kappa opioid receptor (KOR) system, and its endogenous ligand dynorphin, play a crucial role in regulating mood, reward, and stress responses. Activation of KOR is associated with aversive states, making its antagonism a promising strategy for treating various neuropsychiatric disorders, including addiction and depression. ML190 emerged from a focused effort to identify novel, selective KOR antagonists with improved properties over existing compounds. Its unique chemical structure, which is achiral and synthetically accessible, distinguishes it from many other KOR ligands.
Quantitative Pharmacological Data
The pharmacological profile of ML190 has been characterized through a series of in vitro assays, demonstrating its high potency and selectivity for the KOR.
| Parameter | Value | Assay System | Reference |
| IC50 | 120 nM | DiscoveRx β-arrestin | |
| EC50 | 129 nM | Not Specified | |
| Selectivity | >267-fold vs. MOP & DOP | β-arrestin translocation assays | |
| Human Plasma Protein Binding (1 µM) | 93.96% | Not Specified | |
| Mouse Plasma Protein Binding (1 µM) | 88.46% | Not Specified | |
| Human Hepatic Microsome Stability (1 hr) | 22.13% remaining | Not Specified | |
| Mouse Hepatic Microsome Stability (1 hr) | 7.34% remaining | Not Specified | |
| Hepatic Toxicity (LC50) | >50 µM | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational studies of ML190.
High-Throughput Screening (HTS) for KOR Modulators
The discovery of ML190 originated from a large-scale screening campaign of the MLSMR compound collection.
-
Primary Assay: A DiscoveRx β-arrestin assay was used to screen approximately 290,000 compounds at a single concentration of 10 µM for both agonist and antagonist activity at the KOR.
-
Confirmation: Compounds exhibiting >50% activity compared to the endogenous ligand Dynorphin were re-tested using freshly supplied compound solutions to confirm their activity.
-
Secondary Assays: Confirmed hits were further characterized in high-content imaging β-arrestin translocation assays for the KOR, as well as for the mu (MOP) and delta (DOP) opioid receptors to determine selectivity.
β-Arrestin Recruitment Assay (DiscoveRx)
This assay quantifies the interaction of β-arrestin with the activated KOR, a key step in G-protein coupled receptor (GPCR) desensitization and signaling.
-
Cell Line: U2OS cells stably co-expressing the ProLink™ (PK)-tagged KOR and the Enzyme Acceptor (EA)-tagged β-arrestin.
-
Principle: Upon agonist binding to the KOR, β-arrestin is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments (PK and EA). The resulting active enzyme converts a substrate to a chemiluminescent signal.
-
Antagonist Mode: To identify antagonists, cells are first incubated with the test compound, followed by the addition of an EC80 concentration of the KOR agonist U-50,488. A decrease in the chemiluminescent signal indicates antagonistic activity.
-
Data Analysis: Data is normalized to vehicle controls (0% inhibition) and a saturating concentration of a known antagonist (100% inhibition). IC50 values are calculated from a four-parameter logistic fit of the concentration-response curves.
High-Content Transfluor® Assay (Molecular Devices)
This image-based assay measures GPCR activation by monitoring the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane.
-
Cell Line: CHO-K1 cells stably expressing human KOR and a β-arrestin2-GFP fusion protein.
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
For antagonist testing, cells are pre-incubated with test compounds for 30 minutes.
-
An EC80 concentration of the agonist U-50,488 is added and the plates are incubated for a further 30-60 minutes at 37°C.
-
Cells are fixed and stained with a nuclear dye (e.g., Hoechst 33342).
-
Plates are imaged on a high-content imaging system.
-
-
Image Analysis: An algorithm is used to identify the nucleus and cytoplasm of each cell and quantify the translocation of the β-arrestin-GFP signal to membrane-proximal puncta.
-
Selectivity Profiling: The same assay principle is applied using cell lines expressing the MOP and DOP to determine the selectivity of the compounds.
Visualizations
Signaling Pathway of KOR Antagonism
Caption: KOR antagonism by ML190 blocks dynorphin-mediated inhibition of dopamine release.
Experimental Workflow for ML190 Discovery
Caption: High-throughput screening and hit refinement workflow leading to ML190.
Selectivity Profile of ML190
Caption: ML190 demonstrates high selectivity for the Kappa Opioid Receptor.
Conclusion
ML190 is a valuable chemical probe for the study of KOR biology and a promising starting point for the development of novel therapeutics. Its well-characterized potency, selectivity, and novel chemical scaffold make it an important tool for the neuroscience and drug discovery communities. The detailed experimental protocols provided herein should facilitate the replication and extension of these foundational studies. Further research into the in vivo pharmacology and therapeutic potential of ML190 and its analogs is warranted.
References
- 1. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML190: A Technical Guide to its Antagonistic Effect on Dynorphin Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynorphin/Kappa Opioid Receptor (KOR) System
The dynorphin/kappa opioid receptor (KOR) system is a critical component of endogenous opioid signaling, implicated in the modulation of pain, mood, stress responses, and reward pathways.[1][2] KORs, a class of G protein-coupled receptors (GPCRs), are distributed throughout the central and peripheral nervous systems.[3] Their primary endogenous ligands are dynorphin peptides (DYNs).[1][4] Unlike the rewarding effects associated with mu-opioid receptor activation, the stimulation of KORs by dynorphins typically produces aversive or dysphoric states. This is primarily achieved by inhibiting dopamine release in reward-related brain regions like the nucleus accumbens.
Dysregulation of the DYN/KOR system is linked to the pathophysiology of several psychiatric conditions, including depression, anxiety, and substance use disorders. Consequently, KOR antagonists, which block the effects of dynorphin, are being actively investigated as promising therapeutics. This document provides a detailed technical overview of ML190, a potent and selective small-molecule KOR antagonist, focusing on its mechanism of action in blocking dynorphin-mediated signaling.
Quantitative Profile of ML190
ML190 is a novel, non-opioid scaffold KOR antagonist identified through high-throughput screening. Its efficacy and selectivity have been quantified through various in vitro assays. The key quantitative data are summarized below.
Table 1: In Vitro Pharmacological Data for ML190
| Parameter | Value | Assay / Condition | Source |
| IC₅₀ | 120 nM | β-arrestin Recruitment Assay | |
| EC₅₀ | 129 nM | Functional Antagonism Assay | |
| Selectivity | >267-fold | Over μ- and δ-opioid receptors | |
| Human Plasma Protein Binding | 93.96% (at 1 μM) | Not Specified | |
| Mouse Plasma Protein Binding | 88.46% (at 1 μM) | Not Specified | |
| Human Hepatic Microsome Stability | 22.13% remaining at 1 hr | Not Specified | |
| Mouse Hepatic Microsome Stability | 7.34% remaining at 1 hr | Not Specified |
Mechanism of Action: Antagonism of Dynorphin Signaling Pathways
As a KOR antagonist, ML190 exerts its effects by competitively binding to the KOR and preventing its activation by endogenous dynorphins. This blockade inhibits two primary downstream signaling cascades: the canonical G-protein pathway and the β-arrestin-mediated pathway.
G-Protein-Mediated Signaling
Upon binding of dynorphin, the KOR couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels (VGCCs). The collective result is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the system's modulatory effects on dopamine and glutamate.
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, agonist-bound KORs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins, leading to signal desensitization and receptor internalization. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling by activating kinase cascades, including p38 mitogen-activated protein kinase (MAPK). This pathway is often associated with the adverse effects of KOR activation, such as dysphoria.
The Antagonistic Action of ML190
ML190 functions as a competitive antagonist, occupying the dynorphin binding site on the KOR without activating it. This action effectively prevents dynorphin from binding and initiating either the G-protein or the β-arrestin signaling cascades. By blocking the constitutive and agonist-induced activity of the KOR, ML190 prevents the downstream cellular effects, thereby reversing or inhibiting the physiological consequences of high dynorphin tone.
Key Experimental Protocols
The characterization of ML190 involved several standard pharmacological assays. The generalized methodologies for these key experiments are outlined below.
β-Arrestin Translocation Assay (e.g., Transfluor)
This imaging-based assay measures the recruitment of β-arrestin to the activated KOR at the cell membrane.
-
Objective: To quantify the antagonistic effect of ML190 by measuring its ability to inhibit agonist-induced β-arrestin translocation.
-
Cell Line: U2OS cells (or similar) stably co-expressing the human KOR and a β-arrestin-GFP fusion protein.
-
Methodology:
-
Plating: Seed cells in 96- or 384-well, clear-bottom imaging plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of ML190 (antagonist) and a fixed, EC₈₀ concentration of a KOR agonist (e.g., Dynorphin A).
-
Treatment: Pre-incubate cells with varying concentrations of ML190 or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the KOR agonist to all wells (except negative controls) and incubate for a further period (e.g., 30-60 minutes) to allow for β-arrestin translocation.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize, and stain nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging: Acquire images using a high-content automated microscope, capturing both GFP and nuclear channels.
-
Analysis: Use image analysis software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane/internalized vesicles. Calculate IC₅₀ values for ML190 by fitting the dose-response inhibition curve.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity of ML190 for the KOR by measuring its ability to displace a known radiolabeled KOR ligand.
-
Objective: To determine the binding affinity (Ki) of ML190 for the KOR.
-
Materials: Cell membranes prepared from a cell line overexpressing the human KOR (e.g., CHO-KOR); a high-affinity KOR radioligand (e.g., [³H]-U69,593).
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine the KOR-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of ML190 in a suitable binding buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of ML190. Calculate the IC₅₀ and then derive the Ki value using the Cheng-Prusoff equation.
-
The workflow for identifying and characterizing a compound like ML190 typically follows a logical progression from initial screening to detailed pharmacological profiling.
Conclusion
ML190 is a potent, selective, and structurally novel antagonist of the kappa opioid receptor. It effectively blocks dynorphin-mediated signaling through both G-protein and β-arrestin pathways. The detailed characterization of its quantitative pharmacology and mechanism of action establishes ML190 as a valuable pharmacological tool for investigating the complex roles of the DYN/KOR system in health and disease. Furthermore, its favorable profile underscores the therapeutic potential of this chemical class for the development of novel treatments for addiction, depression, and other stress-related disorders.
References
- 1. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of ML190
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 is a potent and selective antagonist of the Kappa Opioid Receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, mood disorders, and addiction.[1][2] As a valuable research tool, ML190 allows for the elucidation of KOR function and the exploration of its therapeutic potential. These application notes provide detailed protocols for the in vitro characterization of ML190, enabling researchers to reliably assess its pharmacological properties.
Data Presentation
The following tables summarize the key in vitro pharmacological parameters of ML190.
Table 1: Potency and Efficacy of ML190
| Parameter | Value | Assay Type | Reference Agonist | Cell Line | Source |
| IC₅₀ | 120 nM | β-arrestin recruitment | Dynorphin A | U2OS | [1] |
| EC₅₀ | 129 nM | β-arrestin recruitment | Dynorphin A | U2OS | |
| Kᵢ | 129 nM | Radioligand Binding | - | - | |
| pA₂ | Not Reported | Schild Analysis | - | - |
Table 2: Selectivity Profile of ML190
| Receptor | Selectivity Fold vs. KOR | Source |
| Mu Opioid Receptor (MOR) | >267 | |
| Delta Opioid Receptor (DOR) | >267 |
Signaling Pathway
ML190 acts as an antagonist at the Kappa Opioid Receptor, which primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effector proteins. Gαi/o activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which desensitizes the receptor and can initiate G protein-independent signaling cascades. As an antagonist, ML190 binds to the KOR and prevents these agonist-induced signaling events.
Caption: Kappa Opioid Receptor (KOR) signaling pathway and the antagonistic action of ML190.
Experimental Workflow
The in vitro characterization of a novel KOR antagonist like ML190 typically follows a multi-step process to determine its affinity, potency, and selectivity. The workflow begins with primary screening to identify compounds that bind to the receptor, followed by functional assays to confirm their antagonistic activity and selectivity against other opioid receptors.
Caption: Experimental workflow for the in vitro characterization of a KOR antagonist.
Experimental Protocols
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of ML190 for the KOR by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human KOR.
-
Radioligand (e.g., [³H]-U69,593).
-
ML190 stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled KOR agonist (for non-specific binding, e.g., U-50,488H).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of ML190 in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
ML190 dilution or vehicle (for total binding) or unlabeled agonist (for non-specific binding).
-
Radioligand at a concentration near its K₋.
-
Cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of ML190 from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
β-Arrestin Recruitment Assay (for IC₅₀ Determination)
This functional assay measures the ability of ML190 to block agonist-induced recruitment of β-arrestin to the KOR.
Materials:
-
U2OS cells co-expressing KOR and a β-arrestin reporter system (e.g., PathHunter®).
-
KOR agonist (e.g., Dynorphin A).
-
ML190 stock solution.
-
Cell culture medium and assay buffer.
-
Detection reagents for the reporter system.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of ML190 in assay buffer.
-
Add the ML190 dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes).
-
Add the KOR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Plot the antagonist response against the concentration of ML190 to determine the IC₅₀ value.
GTPγS Binding Assay (for Functional Antagonism)
This assay measures the ability of ML190 to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which is a direct measure of G protein activation.
Materials:
-
Cell membranes from cells expressing KOR.
-
[³⁵S]GTPγS.
-
KOR agonist (e.g., U-50,488H).
-
ML190 stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of ML190 in Assay Buffer.
-
In a 96-well plate, add cell membranes, ML190 dilutions, and GDP. Incubate on ice.
-
Add the KOR agonist at a fixed concentration.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of ML190 to determine its potency as an antagonist in modulating G protein activation.
Schild Analysis (for pA₂ Determination)
This analysis is used to determine if ML190 is a competitive antagonist and to calculate its pA₂ value, a measure of its affinity.
Procedure:
-
Perform a full agonist dose-response curve in a functional assay (e.g., β-arrestin or GTPγS assay) to determine the agonist's EC₅₀.
-
Perform several agonist dose-response curves in the presence of fixed concentrations of ML190.
-
Calculate the dose ratio (DR) for each concentration of ML190. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of ML190 on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of 1 is indicative of competitive antagonism.
References
Application Notes and Protocols for the Use of ML323, a Potent USP1 Inhibitor, in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the utilization of ML323, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in various cell-based assays. While the initial inquiry concerned ML190, it is important to clarify that ML190 is characterized in the scientific literature as a selective κ-opioid receptor (KOR) antagonist, not a USP1 inhibitor. Therefore, these notes focus on the well-documented USP1 inhibitor, ML323, to ensure accuracy and relevance for researchers in the field of DNA damage response and cancer biology.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and Fanconi anemia (FA) pathways.[1][2][3] USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), is responsible for the deubiquitination of key proteins involved in DNA repair, notably monoubiquitinated Fanconi Anemia Complementation Group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[4][5] By removing the ubiquitin signal, USP1 effectively terminates the DNA damage response, allowing the cell cycle to proceed.
In many cancers, USP1 is overexpressed, contributing to increased DNA repair capacity and resistance to DNA-damaging chemotherapeutics such as cisplatin. Inhibition of USP1, therefore, represents a promising therapeutic strategy to sensitize cancer cells to these agents.
ML323 is a potent and selective, reversible small molecule inhibitor of the USP1-UAF1 complex. It has been shown to increase the levels of monoubiquitinated PCNA and FANCD2 in cells, thereby disrupting DNA repair and potentiating the cytotoxic effects of DNA-damaging agents. These application notes provide detailed protocols for utilizing ML323 in common cell-based assays to study its effects on cell viability, DNA damage, and apoptosis.
Mechanism of Action of USP1 and Inhibition by ML323
USP1, in its active complex with UAF1, removes monoubiquitin from FANCD2 and PCNA. This deubiquitination is a crucial step in turning off the DNA damage signal. ML323 binds to a cryptic site on USP1, allosterically inhibiting its deubiquitinase activity. This leads to the accumulation of ubiquitinated FANCD2 and PCNA, persistent DNA damage signaling, and ultimately, cell cycle arrest and apoptosis, particularly in cells with underlying DNA repair defects or in combination with DNA-damaging agents.
Caption: Signaling pathway of USP1 and its inhibition by ML323.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of ML323.
Table 1: In Vitro Inhibitory Activity of ML323 against USP1-UAF1
| Assay Type | Substrate | IC50 (nM) | Reference |
| Ubiquitin-Rhodamine | Ub-Rho | 76 | |
| Gel-based | K63-linked di-Ub | 174 | |
| Gel-based | Ub-PCNA | 820 |
Table 2: Cellular Activity of ML323 in Combination with Cisplatin
| Cell Line | Cancer Type | Assay Type | ML323 EC50 (µM) (alone) | Cisplatin EC50 (µM) (alone) | Combination Effect | Reference |
| H596 | Non-Small Cell Lung Cancer | Cytotoxicity Assay | Not specified | Not specified | ML323 potentiates Cisplatin cytotoxicity | |
| U2OS | Osteosarcoma | Cytotoxicity Assay | Not specified | Not specified | ML323 potentiates Cisplatin cytotoxicity | |
| A2780 | Ovarian Cancer | Cell Viability | >10 | ~2.5 | Synergistic cytotoxicity with Mitomycin C & Bleomycin |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of ML323, alone or in combination with a DNA-damaging agent, on cell viability.
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., H596, U2OS, A2780)
-
Complete cell culture medium
-
96-well cell culture plates
-
ML323 (stock solution in DMSO)
-
DNA-damaging agent (e.g., Cisplatin, stock solution in an appropriate solvent)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of ML323 and the DNA-damaging agent in complete medium.
-
For single-agent treatment, add 100 µL of the diluted ML323 or DNA-damaging agent to the respective wells. For combination treatment, add the compounds simultaneously or sequentially, depending on the experimental design. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for PCNA and FANCD2 Ubiquitination
This protocol allows for the detection of increased monoubiquitination of PCNA and FANCD2, the direct downstream targets of USP1, upon treatment with ML323.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
ML323
-
DNA-damaging agent (optional, e.g., UV irradiation or Cisplatin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against PCNA, FANCD2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with ML323 (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours). A positive control for DNA damage can be included (e.g., treat with cisplatin or expose to UV radiation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot. An increase in the higher molecular weight band for PCNA (~29 kDa + 8 kDa for ubiquitin) and FANCD2 (~166 kDa + 8 kDa for ubiquitin) indicates successful USP1 inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following treatment with ML323.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
ML323
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with ML323 as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
ML323 is a valuable tool for investigating the role of USP1 in DNA damage repair and for exploring USP1 inhibition as a therapeutic strategy in cancer. The protocols provided here offer a starting point for researchers to characterize the effects of ML323 in various cell-based models. It is recommended to optimize treatment concentrations and durations for each cell line and experimental setup. The ability of ML323 to sensitize cancer cells to DNA-damaging agents highlights its potential in combination therapies.
References
- 1. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML190 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of ML190 in animal models, with a focus on its potential application in studying and mitigating conditions associated with increased endothelial permeability, such as acute lung injury and pulmonary edema. The protocols are based on established methodologies and data from related compounds, providing a strong foundation for preclinical research.
Introduction to ML190
ML190 is a small molecule that has been identified as a selective antagonist of the kappa-opioid receptor (KOR) with an IC50 of 120 nM.[1] Additionally, the structurally related compound ML204 is a known inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel, a non-selective cation channel implicated in the regulation of vascular permeability.[2] Studies with TRPC4 knockout mice have demonstrated that the absence of this channel reduces the increase in lung microvascular permeability induced by inflammatory mediators like thrombin, highlighting TRPC4 as a potential therapeutic target for conditions characterized by endothelial barrier dysfunction. Given the structural similarities and the established role of TRPC4 in endothelial function, ML190 may serve as a valuable tool for investigating the therapeutic potential of TRPC4 inhibition in vivo.
Core Applications
-
Investigation of the role of TRPC4 in endothelial barrier function in vivo.
-
Preclinical evaluation of ML190 as a potential therapeutic for pulmonary edema and acute lung injury.
-
Elucidation of the signaling pathways involved in TRPC4-mediated vascular permeability.
Physicochemical Properties and Formulation
ML190 is soluble in DMSO up to 20 mM.[1] For in vivo administration, a vehicle suitable for parenteral injection is required. A common formulation for poorly water-soluble compounds involves a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to perform small-scale formulation tests to ensure the stability and solubility of ML190 in the chosen vehicle at the desired concentration.
Quantitative Data Summary
The following tables summarize key quantitative data for ML190 and related TRPC4/5 inhibitors.
| Compound | Target(s) | IC50 | Assay Type | Reference(s) |
| ML190 | κ-opioid receptor (KOR) | 120 nM | β-arrestin assay | |
| ML204 | TRPC4/5 | 10 µM | Inhibition of histamine-induced Ca2+ influx | |
| HC-070 | TRPC4 | 46 nM | Cell-based assay | |
| TRPC5 | 9.3 nM | Cell-based assay |
| Compound | Animal Model | Dosing Route | Dose Range | Vehicle | Therapeutic Area | Reference(s) |
| HC-070 | Mouse | Oral (p.o.) | 0.3 - 10 mg/kg | 0.5% Methyl cellulose | Anxiety, Depression |
Experimental Protocols
Protocol 1: Preparation and Administration of ML190 Formulation
This protocol describes the preparation of an ML190 formulation for intraperitoneal (i.p.) injection in mice.
Materials:
-
ML190 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of ML190 in 100% DMSO. Warm and vortex as needed to ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Final Formulation: Dilute the ML190 stock solution with the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL ML190 stock to 900 µL of the vehicle.
-
Administration: Administer the ML190 formulation to mice via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Dose Consideration: Based on in vivo studies with the related TRPC4/5 inhibitor HC-070, a starting dose range of 1-10 mg/kg for ML190 is recommended. However, it is crucial to perform a dose-finding study to determine the optimal and maximally tolerated dose (MTD) for your specific animal model and experimental conditions.
Protocol 2: Induction of Acute Lung Injury (ALI) and Pulmonary Edema in Mice
This protocol describes the induction of ALI and pulmonary edema in mice using intratracheal (i.t.) or intraperitoneal (i.p.) administration of lipopolysaccharide (LPS).
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
Procedure (Intratracheal Instillation):
-
Anesthetize the mouse using a suitable anesthetic.
-
Place the mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a sterile, blunted 22-gauge needle or a similar cannula into the trachea.
-
Instill a single dose of LPS (e.g., 2-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Suture the incision and allow the mouse to recover on a warming pad.
-
The peak of inflammation and edema is typically observed 24-72 hours post-LPS administration.
Procedure (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Administer a single intraperitoneal injection of LPS (e.g., 10-20 mg/kg) dissolved in sterile saline.
-
Monitor the animals for signs of distress. Edema and lung injury develop over several hours to days.
Protocol 3: Assessment of Vascular Permeability using Evans Blue Dye Extravasation
This protocol measures changes in vascular permeability in the lungs.
Materials:
-
Evans Blue dye (EBD) solution (e.g., 2% w/v in sterile saline)
-
Formamide
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Tissue homogenizer
Procedure:
-
At the desired time point after ML190 and LPS administration, inject Evans Blue dye solution intravenously (i.v.) via the tail vein (e.g., 20 mg/kg).
-
Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
Euthanize the mouse and perfuse the circulatory system with PBS via the right ventricle to remove intravascular dye.
-
Excise the lungs, blot dry, and record the wet weight.
-
Homogenize the lung tissue in a known volume of formamide.
-
Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans Blue dye in the lung tissue using a standard curve and express it as µg of dye per gram of lung tissue.
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of TRPC4-mediated endothelial permeability.
Caption: Experimental workflow for ML190 administration in a mouse model.
Caption: Logical relationship of TRPC4 inhibition to reduce vascular permeability.
References
Application Notes and Protocols for Investigating ML190 in Nicotine Withdrawal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine withdrawal syndrome is a significant barrier for individuals attempting to quit smoking, characterized by a range of debilitating symptoms including anxiety, irritability, depression, and cognitive deficits. These symptoms are largely driven by neuroadaptations in the brain's reward circuitry, particularly a deficit in dopamine signaling within the striatum. The G protein-coupled receptor 6 (GPR6), an orphan receptor highly expressed in striatal medium spiny neurons, has emerged as a promising, non-dopaminergic target for modulating striatal dopamine levels. GPR6 is constitutively active, coupling to Gαs proteins to increase cyclic AMP (cAMP) production.[1][2] Inhibition of GPR6 has been shown to decrease cAMP levels and, consequently, increase striatal dopamine.[1][3]
ML190 is a potent and selective inverse agonist of GPR6. While its efficacy in nicotine withdrawal has not been directly demonstrated in published studies, its mechanism of action presents a compelling rationale for its investigation as a potential therapeutic agent to alleviate nicotine withdrawal symptoms. By reducing the constitutive activity of GPR6, ML190 is hypothesized to restore dopaminergic tone in the striatum, thereby mitigating the anhedonia and negative affective states associated with nicotine abstinence.
These application notes provide a theoretical framework and detailed protocols for preclinical studies designed to evaluate the efficacy of ML190 in rodent models of nicotine withdrawal.
Mechanism of Action and Signaling Pathway
GPR6 is predominantly expressed in the medium spiny neurons of the striatum that are part of the indirect pathway and also express dopamine D2 receptors.[4] GPR6 exhibits high constitutive activity, meaning it signals without the need for an endogenous agonist. This signaling occurs through the Gαs protein, which activates adenylyl cyclase to produce cAMP. Increased cAMP levels, in turn, activate Protein Kinase A (PKA), which can modulate the activity of various downstream targets, ultimately influencing neuronal excitability and neurotransmitter release.
There is a significant crosstalk between GPR6 and dopamine D2 receptor signaling pathways in regulating cAMP levels. While GPR6 constitutively increases basal cAMP, the activation of Gi/o-coupled D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP. The high basal cAMP tone set by GPR6 may amplify the inhibitory effect of D2 receptor activation.
An inverse agonist of GPR6, such as ML190, binds to the receptor and reduces its basal activity. This leads to a decrease in Gαs activation, lower adenylyl cyclase activity, and subsequently, reduced intracellular cAMP levels. This reduction in the cAMP/PKA signaling cascade is thought to disinhibit dopamine release in the striatum, offering a potential mechanism to counteract the dopamine hypofunction observed during nicotine withdrawal.
Figure 1: Proposed signaling pathway of ML190 at the GPR6 receptor.
Experimental Protocols
The following protocols are designed as a template for investigating the effects of ML190 on nicotine withdrawal in rodents. It is crucial to adapt these protocols to specific laboratory conditions and to include appropriate control groups.
Protocol 1: Induction of Nicotine Dependence and Spontaneous Withdrawal
This protocol describes the induction of nicotine dependence in rats or mice using osmotic minipumps, a widely accepted method for maintaining stable nicotine levels.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g)
-
Nicotine hydrogen tartrate salt
-
Sterile saline (0.9% NaCl)
-
Alzet osmotic minipumps (e.g., Model 2ML2 for rats, Model 2002 for mice)
-
Isoflurane anesthesia
-
Surgical tools (scalpel, forceps, sutures or wound clips)
-
Betadine and 70% ethanol
-
Heating pad
Procedure:
-
Nicotine Solution Preparation: Prepare a solution of nicotine hydrogen tartrate salt in sterile saline to deliver a dose of 3.16 mg/kg/day (freebase) for rats or 6.3 mg/kg/day (freebase) for mice. The concentration will depend on the pump flow rate and the animal's weight. A control group will receive saline-filled pumps.
-
Pump Priming: Prime the osmotic minipumps in sterile saline at 37°C for at least 4 hours before implantation.
-
Surgical Implantation:
-
Anesthetize the animal with isoflurane.
-
Shave and sterilize the dorsal thoracic region with betadine and ethanol.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover on a heating pad.
-
-
Nicotine Infusion Period: House the animals individually for 7-14 days to allow for the development of nicotine dependence.
-
Induction of Spontaneous Withdrawal: After the infusion period, briefly anesthetize the animals and surgically remove the minipumps. The onset of withdrawal symptoms typically occurs within 24 hours.
Protocol 2: Administration of ML190
This protocol outlines the preparation and administration of ML190 to rodents.
Materials:
-
ML190
-
Vehicle (e.g., 10% DMSO in saline, or a solution containing carboxymethylcellulose)
-
Vortex mixer and sonicator
-
Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection
Procedure:
-
ML190 Solution Preparation:
-
Due to the likely low aqueous solubility of ML190, a vehicle containing a solubilizing agent such as DMSO is recommended. A common vehicle for in vivo studies is 5-10% DMSO in saline or a suspension in 0.5% carboxymethylcellulose.
-
Prepare the ML190 solution fresh on the day of the experiment.
-
Use a vortex mixer and sonicator to ensure complete dissolution or a homogenous suspension.
-
-
Administration:
-
Administer ML190 via intraperitoneal (IP) or subcutaneous (SC) injection. The choice of route may depend on the desired pharmacokinetic profile.
-
The dose of ML190 will need to be determined empirically through dose-response studies. A starting range could be hypothesized based on in vitro potency and desired receptor occupancy.
-
Administer ML190 at a specific time point before the assessment of withdrawal behaviors (e.g., 30-60 minutes prior).
-
A vehicle control group should receive an equivalent volume of the vehicle solution.
-
Protocol 3: Assessment of Nicotine Withdrawal Behaviors
This protocol details the methods for quantifying both somatic and affective signs of nicotine withdrawal.
A. Somatic Withdrawal Signs:
Materials:
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional)
Procedure:
-
Place the animal in the observation chamber and allow for a brief habituation period (e.g., 10 minutes).
-
Observe and score the frequency of somatic withdrawal signs for a defined period (e.g., 15-30 minutes).
-
Commonly scored signs in rats include: gasps, writhes, head shakes, teeth chattering, and ptosis.
-
Commonly scored signs in mice include: paw tremors, body tremors, head shakes, scratching, and jumping.
-
A trained observer, blind to the treatment conditions, should perform the scoring.
B. Affective Withdrawal Signs (Anxiety-like Behavior):
Elevated Plus Maze (EPM):
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
Anxiolytic effects are indicated by an increase in the time spent in and entries into the open arms.
Light-Dark Box Test:
Materials:
-
Light-dark box apparatus
-
Infrared beam detectors or video tracking software
Procedure:
-
Place the animal in the dark compartment of the box.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
Anxiolytic effects are indicated by an increase in the time spent in the light compartment.
Figure 2: Experimental workflow for studying ML190 in nicotine withdrawal.
Data Presentation
The following tables are templates for organizing and presenting hypothetical quantitative data from the proposed experiments.
Table 1: Effect of ML190 on Somatic Signs of Nicotine Withdrawal in Rats
| Treatment Group | N | Mean Total Somatic Score (± SEM) |
| Saline + Vehicle | 10 | 2.5 ± 0.8 |
| Nicotine + Vehicle | 10 | 25.3 ± 3.1* |
| Nicotine + ML190 (1 mg/kg) | 10 | 18.7 ± 2.5# |
| Nicotine + ML190 (3 mg/kg) | 10 | 12.1 ± 1.9## |
| Nicotine + ML190 (10 mg/kg) | 10 | 7.8 ± 1.5### |
*p < 0.001 compared to Saline + Vehicle; #p < 0.05, ##p < 0.01, ###p < 0.001 compared to Nicotine + Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).
Table 2: Effect of ML190 on Anxiety-Like Behavior in the Elevated Plus Maze during Nicotine Withdrawal in Rats
| Treatment Group | N | Time in Open Arms (s, Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Saline + Vehicle | 10 | 105.2 ± 12.4 | 8.1 ± 1.2 |
| Nicotine + Vehicle | 10 | 45.7 ± 8.9 | 4.2 ± 0.8 |
| Nicotine + ML190 (3 mg/kg) | 10 | 88.9 ± 10.1# | 6.9 ± 1.0# |
*p < 0.01 compared to Saline + Vehicle; #p < 0.05 compared to Nicotine + Vehicle (One-way ANOVA followed by Tukey's post-hoc test).
Conclusion
The investigation of ML190, a GPR6 inverse agonist, for the treatment of nicotine withdrawal represents a novel and mechanistically plausible therapeutic strategy. The provided application notes and protocols offer a comprehensive guide for researchers to explore this promising avenue. By targeting the GPR6-cAMP-dopamine signaling axis, ML190 has the potential to address the core neurochemical imbalances that underlie the negative affective and somatic symptoms of nicotine abstinence. The successful execution of the outlined experiments will be crucial in determining the preclinical efficacy of ML190 and its potential for further development as a smoking cessation aid.
References
- 1. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
Application of ML190 in Depression Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant unmet medical need for novel therapeutic strategies. The endogenous opioid system, particularly the kappa opioid receptor (KOR), has emerged as a critical regulator of mood and emotional states. Activation of KOR by its endogenous ligand, dynorphin, is associated with stress, dysphoria, and anhedonia, core symptoms of depression. Consequently, antagonism of the KOR is a promising therapeutic avenue for the treatment of MDD.
ML190 is a potent and selective small-molecule antagonist of the KOR. Its distinct chemical structure and high selectivity for the KOR over other opioid receptors (mu and delta) make it an invaluable research tool for elucidating the role of the KOR system in the pathophysiology of depression and for the preclinical evaluation of novel antidepressant agents. This document provides detailed application notes and experimental protocols for the use of ML190 in depression research.
Physicochemical Properties and In Vitro Activity of ML190
ML190 is a selective kappa opioid receptor (KOR) antagonist. The following table summarizes its key properties based on available data.
| Property | Value | Reference |
| Chemical Name | N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide | Probe Reports from the NIH Molecular Libraries Program |
| Molecular Formula | C₂₇H₃₂N₆O₃ | Probe Reports from the NIH Molecular Libraries Program |
| Molecular Weight | 488.58 g/mol | Probe Reports from the NIH Molecular Libraries Program |
| KOR IC₅₀ | 120 nM (β-arrestin assay) | Probe Reports from the NIH Molecular Libraries Program |
| Selectivity | >267-fold for KOR over mu and delta opioid receptors | Probe Reports from the NIH Molecular Libraries Program |
Mechanism of Action in Depression
The antidepressant effects of KOR antagonists are thought to be mediated by the modulation of several neurotransmitter systems implicated in mood regulation.
Application Notes and Protocols for In Vivo Rodent Studies of a Novel Small Molecule Inhibitor (Exemplified by "ML190")
Disclaimer: Information regarding a specific molecule designated "ML190" is not publicly available. This document serves as a comprehensive template and guide for researchers conducting in vivo rodent studies with a novel small molecule inhibitor, using "ML190" as a placeholder. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Introduction
This document provides detailed application notes and standardized protocols for the in vivo evaluation of novel small molecule inhibitors in rodent models. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development. The following sections outline methodologies for establishing appropriate dosing regimens, conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies, and assessing efficacy in preclinical cancer models.
Quantitative Data Summary
Effective in vivo studies rely on a clear understanding of the compound's behavior and efficacy at various doses. The following tables provide a template for summarizing key quantitative data from tolerability, pharmacokinetic, and efficacy studies.
Table 1: Maximum Tolerated Dose (MTD) and Tolerability Profile of ML190 in Mice
| Dose (mg/kg) | Dosing Route | Dosing Frequency | Observation Period | Body Weight Change (%) | Clinical Signs of Toxicity |
| 10 | Oral Gavage | Daily | 14 days | + 5% | None Observed |
| 30 | Oral Gavage | Daily | 14 days | - 2% | Mild, transient lethargy |
| 100 | Oral Gavage | Daily | 14 days | - 15% | Significant lethargy, ruffled fur |
| 30 | IP Injection | Daily | 14 days | - 5% | Mild abdominal irritation |
| 100 | IP Injection | Daily | 14 days | - 20% | Severe abdominal irritation, hunched posture |
Table 2: Pharmacokinetic Parameters of ML190 in Rats (Single Dose)
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| 10 | IV | 1500 | 0.1 | 3000 | 2.5 | 100 |
| 30 | Oral | 800 | 1 | 4500 | 3.0 | 50 |
| 30 | IP | 1200 | 0.5 | 5500 | 2.8 | 61 |
Table 3: Efficacy of ML190 in a Xenograft Tumor Model (e.g., A549 in Nude Mice)
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | - | Daily, Oral | 0 | 1500 ± 250 |
| ML190 | 10 | Daily, Oral | 30 | 1050 ± 200 |
| ML190 | 30 | Daily, Oral | 75 | 375 ± 100 |
| Positive Control | Varies | Varies | 80 | 300 ± 80 |
Experimental Protocols
Detailed and reproducible protocols are critical for the success of in vivo studies.
Formulation of ML190 for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of ML190 suitable for oral gavage and intraperitoneal injection in rodents.
Materials:
-
ML190 compound
-
Vehicle components (e.g., DMSO, PEG400, Saline). A common formulation strategy involves creating a solution with co-solvents.[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
For a 10 mg/mL solution, weigh the appropriate amount of ML190.
-
Dissolve ML190 in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add PEG400 (e.g., 40% of the final volume) and vortex thoroughly until the compound is fully dissolved.
-
Slowly add sterile saline or phosphate-buffered saline (PBS) to reach the final desired volume while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitation. If necessary, briefly sonicate the solution.
-
Prepare the formulation fresh daily or assess its stability for longer-term storage at 4°C.
Animal Handling and Administration of ML190
Objective: To properly handle and administer the ML190 formulation to rodents via oral gavage or intraperitoneal injection.
Animals:
-
6-8 week old mice (e.g., C57BL/6 or athymic nude mice) or rats (e.g., Sprague-Dawley).
-
Animals should be acclimatized for at least one week prior to the study.[2]
Protocol for Oral Gavage:
-
Gently but firmly restrain the mouse or rat.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate gavage needle insertion length.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated dose volume (typically 5-10 mL/kg for mice).
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Protocol for Intraperitoneal (IP) Injection:
-
Restrain the animal to expose the abdomen.
-
Tilt the animal slightly head-down.
-
Insert a 25-27G needle into the lower abdominal quadrant, aspirating to ensure no entry into the bladder or intestines.[3]
-
Inject the dose volume slowly.
-
Withdraw the needle and return the animal to its cage.
-
Alternate injection sides for repeated dosing.[3]
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of ML190 in rodents.
Protocol:
-
Dose a cohort of animals with ML190 via the desired route (e.g., a single oral dose of 30 mg/kg).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via tail vein or saphenous vein).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of ML190 in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½).
Visualization of Pathways and Workflows
Signaling Pathway
A common target for small molecule inhibitors is the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Caption: PI3K/AKT/mTOR signaling pathway with hypothetical inhibition by ML190.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study in a rodent xenograft model.
Caption: Workflow for a typical rodent xenograft efficacy study.
References
Application Notes and Protocols for β-arrestin Assay Using ML190
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This document provides a detailed protocol and application notes for conducting a β-arrestin recruitment assay to characterize the antagonist activity of ML190 at the kappa-opioid receptor (KOR). ML190 is a selective KOR antagonist with a reported IC50 of 120 nM in a β-arrestin assay. β-arrestin recruitment is a critical step in the desensitization and internalization of G protein-coupled receptors (GPCRs) and can also initiate G protein-independent signaling pathways. Assaying for β-arrestin recruitment is therefore a valuable tool for characterizing the pharmacological properties of GPCR ligands and identifying biased agonists or antagonists. This protocol is based on the principles of the DiscoverX PathHunter® enzyme fragment complementation (EFC) technology, a widely used platform for monitoring GPCR-β-arrestin interactions.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of KOR-mediated β-arrestin recruitment and the experimental workflow for an antagonist assay using ML190.
Caption: KOR Signaling and β-arrestin Recruitment Pathway.
Caption: β-arrestin Antagonist Assay Workflow with ML190.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for ML190 and a commonly used KOR agonist, U-50,488.
| Compound | Target | Action | Potency (IC50/EC50) | Selectivity |
| ML190 | Kappa-Opioid Receptor (KOR) | Antagonist | 120 nM (IC50 in β-arrestin assay) | >267-fold over μ and δ opioid receptors |
| U-50,488 | Kappa-Opioid Receptor (KOR) | Agonist | ~1-10 nM (EC50 for β-arrestin recruitment) | Selective for KOR |
Experimental Protocol: β-arrestin Recruitment Assay for KOR Antagonists (Using ML190)
This protocol is designed for a 384-well plate format using the PathHunter® β-arrestin assay system.
1. Materials and Reagents:
-
PathHunter® CHO-K1, U2OS, or HEK293 cells stably expressing human KOR and a β-arrestin-enzyme fragment complementation system (e.g., from DiscoverX).
-
Cell Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
ML190 (Tocris, MedchemExpress, or other suppliers).
-
KOR Agonist: U-50,488 or other suitable KOR agonist.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
PathHunter® Detection Reagents (DiscoverX).
-
White, solid-bottom 384-well cell culture plates.
-
Luminometer capable of reading 384-well plates.
2. Cell Culture and Plating:
-
Culture the PathHunter® KOR cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent or assay buffer at a concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).[2]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[3]
3. Compound Preparation:
-
Prepare a stock solution of ML190 in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the ML190 stock solution in assay buffer to generate a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare a stock solution of the KOR agonist (e.g., U-50,488) in DMSO.
-
Dilute the agonist stock in assay buffer to a final concentration that corresponds to its EC80 for β-arrestin recruitment. This value should be determined from a prior agonist dose-response experiment.
4. Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of the diluted ML190 solutions to the appropriate wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 5 µL of the prepared KOR agonist solution (at EC80 concentration) to all wells except the negative control wells (which should receive 5 µL of assay buffer).
-
Incubate the plate for 90 minutes at 37°C.[1]
5. Detection:
-
Equilibrate the PathHunter® detection reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[1]
-
Measure the chemiluminescent signal using a luminometer.
6. Data Analysis:
-
Subtract the average signal from the negative control wells (cells with assay buffer only) from all other data points.
-
Normalize the data by setting the signal from cells treated with the agonist alone (positive control) to 100% and the signal from the negative control to 0%.
-
Plot the normalized response as a function of the logarithm of the ML190 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for ML190.
7. Controls:
-
Negative Control: Cells with assay buffer only (no agonist or antagonist).
-
Positive Control: Cells with the KOR agonist at the EC80 concentration (no antagonist).
-
Vehicle Control: Cells with the highest concentration of DMSO used in the assay.
References
Application Notes: Characterization of the KOR Antagonist ML190 using a GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for addiction, depression, and pain. ML190 is a selective KOR antagonist.[1] The [³⁵S]GTPγS binding assay is a functional, in vitro method used to determine the potency and efficacy of ligands that modulate GPCR activity. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist. As an antagonist, ML190 is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding. These application notes provide a comprehensive protocol for utilizing the [³⁵S]GTPγS binding assay to characterize ML190.
Principle of the GTPγS Binding Assay
The GTPγS binding assay is a powerful tool to assess the functional consequences of ligand binding to a GPCR.[2] In its inactive state, the GPCR is associated with a heterotrimeric G protein (Gα, Gβ, and Gγ subunits), with GDP bound to the Gα subunit. Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins.
The [³⁵S]GTPγS assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, its binding is prolonged, allowing for quantification. The amount of radioactivity incorporated into the cell membranes is directly proportional to the level of G protein activation. Antagonists, like ML190, will compete with agonists for binding to the receptor, thereby inhibiting the agonist-induced increase in [³⁵S]GTPγS binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KOR signaling pathway and the experimental workflow of the GTPγS binding assay.
Caption: KOR Signaling Pathway.
Caption: GTPγS Binding Assay Workflow.
Quantitative Data Summary
| Ligand | Parameter | Value | Cell System | Reference Agonist |
| ML190 | IC₅₀ (β-arrestin assay) | 120 nM | CHO-hKOR | Dynorphin A |
| nor-BNI | Kₑ (GTPγS assay) | ~1 nM | CHO-hKOR | U-69,593 |
Note: The IC₅₀ value for ML190 is from a β-arrestin assay and may differ from its potency in a G protein activation assay like the GTPγS binding assay. The Kₑ value for nor-BNI is provided as a representative example of data obtained from a GTPγS binding assay for a KOR antagonist.
Experimental Protocols
Materials and Reagents
-
Membranes: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR).
-
Radioligand: [³⁵S]GTPγS
-
Test Compound: ML190
-
Reference Agonist: U-69,593
-
Unlabeled GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates
-
Scintillation cocktail
-
Cell harvester
-
Scintillation counter
Membrane Preparation
-
Culture CHO-hKOR cells to confluency.
-
Harvest cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in homogenization buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C.
[³⁵S]GTPγS Binding Assay Protocol for ML190 (Antagonist Mode)
This protocol is designed to determine the antagonist potency (Kₑ) of ML190 via Schild analysis.[3]
-
Assay Setup: In a 96-well plate, perform serial dilutions of the KOR agonist U-69,593. Prepare parallel sets of these dilutions, with each set containing a fixed concentration of ML190 (e.g., 0, 1, 10, 100 nM).
-
To each well, add the following in order:
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.05 nM to start the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Non-specific Binding: To determine non-specific binding, a set of wells should contain 10 µM of unlabeled GTPγS.
Data Analysis
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
For each concentration of ML190, plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of U-69,593.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of U-69,593 in the absence and presence of each concentration of ML190.
-
Schild Analysis:
-
Calculate the dose ratio (DR) for each concentration of ML190: DR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist).
-
Plot log(DR-1) versus the log concentration of ML190.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kₑ). Kₑ = 10^(-pA₂). A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for the functional characterization of KOR ligands like ML190. By following the detailed protocols outlined in these application notes, researchers can accurately determine the antagonist potency of ML190 and gain valuable insights into its mechanism of action at the G protein level. This information is critical for the preclinical evaluation and development of novel therapeutics targeting the kappa opioid receptor.
References
Application Notes and Protocols for ML190 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML190 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] The KOR system is a key modulator of mood, stress, and reward pathways in the central nervous system. Activation of KOR by its endogenous ligand, dynorphin, is associated with aversive and depressive-like states.[1] Consequently, KOR antagonists like ML190 are being investigated as potential therapeutic agents for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. These application notes provide an overview of ML190's mechanism of action, protocols for its use in common behavioral pharmacology assays, and a summary of its known in vitro activity.
Mechanism of Action
ML190 exerts its pharmacological effects by selectively blocking the kappa-opioid receptor, a G protein-coupled receptor (GPCR). As a KOR antagonist, ML190 prevents the binding of endogenous dynorphins, thereby inhibiting the downstream signaling cascades associated with KOR activation. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, which are implicated in the negative affective states associated with stress and drug withdrawal.[2][3][4]
In Vitro Pharmacological Data
Quantitative data from in vitro assays provide a foundation for understanding the potency and selectivity of ML190. The following table summarizes key in vitro parameters for ML190.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 120 nM | Kappa Opioid Receptor (KOR) | β-arrestin assay | |
| Selectivity | >267-fold | Over μ and δ opioid receptors | β-arrestin assay |
Note: As of the latest available data, specific in vivo behavioral data for ML190 in standardized rodent models of anxiety, depression, and cognition (e.g., Elevated Plus Maze, Forced Swim Test, Novel Object Recognition) have not been published. The following experimental protocols are provided as standard methods to evaluate the potential behavioral effects of ML190, based on the known pharmacology of KOR antagonists. The expected outcomes are based on the general effects of this drug class.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
ML190
-
Vehicle solution (e.g., saline, DMSO, or other appropriate vehicle)
-
Rodents (mice or rats)
Protocol:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer ML190 or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (typically 30-60 minutes).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Using video tracking software, quantify the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Expected Outcome for a KOR Antagonist: Anxiolytic effects would be indicated by a significant increase in the time spent in and the number of entries into the open arms compared to the vehicle-treated group, without significant changes in total distance traveled (to rule out hyperactivity).
Forced Swim Test (FST) for Depressive-Like Behavior
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Materials:
-
Cylindrical container filled with water (23-25°C)
-
Video camera
-
ML190
-
Vehicle solution
-
Rodents (mice or rats)
Protocol:
-
Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer ML190 or vehicle at a predetermined time before the test.
-
Test Procedure:
-
Gently place the animal into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
Expected Outcome for a KOR Antagonist: Antidepressant-like effects would be demonstrated by a significant decrease in the duration of immobility in the ML190-treated group compared to the vehicle-treated group.
Novel Object Recognition (NOR) Test for Cognitive Function
The Novel Object Recognition test assesses learning and memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video tracking software
-
ML190
-
Vehicle solution
-
Rodents (mice or rats)
Protocol:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes). Administer ML190 or vehicle before this phase, depending on whether you are testing effects on memory acquisition or consolidation.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5-10 minutes). Drug administration can also occur before this phase to test effects on memory retrieval.
-
Data Analysis:
-
Measure the time spent exploring the novel object and the familiar object.
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Expected Outcome for a KOR Antagonist: Pro-cognitive or nootropic effects would be indicated by a significantly higher discrimination index in the ML190-treated group compared to the vehicle-treated group, suggesting enhanced memory of the familiar object.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in the study of ML190, the following diagrams are provided.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML190 solubility in DMSO and other solvents
Welcome to the technical support center for ML190. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing ML190 effectively in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is ML190?
A1: ML190 is a potent and selective antagonist of the kappa-opioid receptor (KOR). Its primary application is in preclinical research to investigate the physiological and pathological roles of the KOR signaling pathway.
Q2: What is the primary solvent for dissolving ML190?
A2: The recommended solvent for ML190 is dimethyl sulfoxide (DMSO).
Q3: How should ML190 be stored?
A3: ML190 powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]
Solubility of ML190
The solubility of ML190 in various solvents is a critical factor for successful experimental design. Below is a summary of available data and estimations for common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | Up to 20 mM | Confirmed solubility. The recommended solvent for preparing stock solutions. |
| Ethanol | Sparingly soluble (estimated) | Based on general principles for organic molecules with similar structures, ML190 is expected to have limited solubility in ethanol. Warming may increase solubility, but precipitation may occur upon cooling or dilution in aqueous solutions. |
| Methanol | Sparingly soluble (estimated) | Similar to ethanol, ML190 is likely to have low solubility in methanol. Methanol is miscible with water, which can be a consideration for preparing working solutions.[2][3][4][5] |
| Water/Aqueous Buffers | Poorly soluble (estimated) | As a hydrophobic organic molecule, ML190 is expected to have very low solubility in aqueous solutions. Direct dissolution in water or buffers is not recommended. |
Disclaimer: The solubility data for ethanol and methanol are estimations based on general chemical principles and the known hydrophobic nature of ML190. It is highly recommended to perform small-scale solubility tests before preparing large volumes of solutions.
Experimental Protocols
Protocol 1: Preparation of ML190 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of ML190 in DMSO.
Materials:
-
ML190 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate the ML190 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of ML190 powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 488.58 g/mol ), weigh 4.89 mg of ML190.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.89 mg of ML190.
-
Vortex the solution thoroughly until the ML190 is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Cell-Based Assay using ML190
This protocol provides a general workflow for treating cultured cells with ML190.
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
ML190 stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the ML190 DMSO stock solution at room temperature.
-
Prepare serial dilutions of the ML190 stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final concentration of DMSO in the medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
To minimize precipitation when diluting the DMSO stock into the aqueous medium, add the stock solution to the medium while gently vortexing or swirling.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared ML190 working solutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Endpoint: Following incubation, proceed with the specific assay to measure the desired cellular response (e.g., cell viability, signaling pathway activation, gene expression).
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide provides solutions to potential problems you might face when working with ML190.
Issue 1: Precipitation observed when preparing the stock solution in DMSO.
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Possible Cause: The concentration of ML190 exceeds its solubility limit in DMSO, or the DMSO is not anhydrous.
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Solution:
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Ensure you are not exceeding the 20 mM solubility limit.
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Use high-quality, anhydrous DMSO.
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Gentle warming (37°C) and vortexing can help dissolve the compound.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
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Possible Cause: This is a common phenomenon known as "solvent-shifting" precipitation. The highly concentrated compound in DMSO crashes out when introduced to the aqueous environment where it is poorly soluble.
-
Solution:
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Decrease the final concentration of ML190: The most straightforward solution is to work with a lower final concentration in your assay.
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Minimize the final DMSO concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is required for dilution. Aim for a final DMSO concentration of ≤ 0.1%.
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in the aqueous buffer.
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Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or swirling to ensure rapid and uniform mixing, preventing localized high concentrations.
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Use of Pluronic F-127: For in vitro assays, incorporating a small amount of a non-ionic surfactant like Pluronic F-127 in the final buffer can sometimes help maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay must be validated.
-
Issue 3: Inconsistent or unexpected experimental results.
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Possible Cause:
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Degradation of ML190 due to improper storage or multiple freeze-thaw cycles.
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Inaccurate concentration of the stock solution.
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Cytotoxicity from the DMSO vehicle at higher concentrations.
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-
Solution:
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Always use freshly thawed aliquots of the stock solution for each experiment.
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Verify the accuracy of your weighing and dilution calculations.
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Perform a vehicle control experiment to determine the tolerance of your cell line to the final DMSO concentration used in your assays.
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Visual Guides
To further assist in your experimental design and troubleshooting, we have provided the following diagrams created using Graphviz.
Caption: A workflow for troubleshooting solubility issues with ML190.
Caption: A diagram illustrating the potential mechanism of action of ML190.
References
ML190 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of ML190, a selective kappa opioid receptor (KOR) antagonist. It includes frequently asked questions, troubleshooting guides for common experimental issues, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for ML190?
A: Proper storage of ML190 is crucial to maintain its integrity and activity. For solid ML190, storage at +4°C is recommended for short-term use. For long-term storage, it is advisable to store the solid compound at -20°C, which can preserve it for up to three years.[1] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q2: What is the solubility of ML190 in common laboratory solvents?
A: ML190 is soluble in dimethyl sulfoxide (DMSO) up to a concentration of 20 mM.[3][4] For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What is the mechanism of action of ML190?
A: ML190 is a selective antagonist of the kappa opioid receptor (KOR). KORs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that can influence neurotransmitter release and neuronal excitability. As an antagonist, ML190 binds to the KOR but does not activate it, thereby blocking the effects of endogenous agonists like dynorphins or exogenous KOR agonists.
Stability and Storage Conditions
Proper handling and storage are critical for ensuring the stability and performance of ML190 in your experiments. The following table summarizes the key storage and solubility information.
| Parameter | Recommendation | Citation(s) |
| Form | Solid Powder | |
| Short-Term Storage (Solid) | +4°C | |
| Long-Term Storage (Solid) | -20°C (for up to 3 years) | |
| Solvent | DMSO | |
| Maximum Solubility in DMSO | 20 mM | |
| Storage of Stock Solution | Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month). Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This section addresses common issues that may arise during experiments with ML190.
Q1: I am observing no effect of ML190 in my cell-based assay, even at high concentrations. What could be the problem?
A: There are several potential reasons for a lack of activity:
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Compound Degradation: Ensure that ML190 has been stored correctly. Improper storage can lead to degradation of the compound.
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Solubility Issues: ML190 may have precipitated out of your stock solution or the final assay medium. Visually inspect your solutions for any signs of precipitation. If you suspect precipitation, try preparing a fresh stock solution and ensure the final DMSO concentration in your assay is sufficient to maintain solubility without being toxic to the cells.
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Incorrect Concentration: Double-check your calculations for preparing the stock solution and subsequent dilutions.
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Cell Line and Target Expression: Confirm that your chosen cell line expresses the kappa opioid receptor at a sufficient level for the antagonist to elicit a measurable effect.
Q2: My cells are showing signs of toxicity after treatment with ML190. What should I do?
A: While ML190 is a selective antagonist, off-target effects or issues with the experimental setup can lead to cytotoxicity:
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DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is as low as possible, typically below 0.1%, and include a vehicle control (cells treated with the same concentration of DMSO without ML190) in your experiments.
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Compound Precipitation: Precipitated compound can cause mechanical stress or have non-specific toxic effects on cells. Ensure the compound is fully dissolved in your assay medium.
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Off-Target Effects: At high concentrations, ML190 might interact with other cellular targets. Perform a dose-response experiment to determine the lowest effective concentration that blocks KOR signaling without causing significant cell death.
Q3: How can I be sure that the observed effects are specific to KOR antagonism?
A: To confirm the specificity of ML190's action, consider the following controls:
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Rescue Experiment: In an agonist-stimulation experiment, pre-treatment with ML190 should block the agonist's effect. This can be reversed by washing out ML190 and re-stimulating with the agonist.
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Use a Cell Line Lacking KOR: If available, testing ML190 in a cell line that does not express the kappa opioid receptor should not produce the same effect.
Signaling Pathway Diagram
ML190 acts as an antagonist at the kappa opioid receptor (KOR), a G-protein coupled receptor. The following diagram illustrates the canonical signaling pathway initiated by KOR activation, which is blocked by ML190.
Experimental Protocols
Beta-Arrestin Recruitment Assay to Determine ML190 Antagonist Activity
This protocol describes a cell-based assay to measure the ability of ML190 to antagonize agonist-induced recruitment of β-arrestin to the kappa opioid receptor. This is a common method to assess the functional activity of GPCR antagonists.
Materials:
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HEK293 cells stably co-expressing a tagged kappa opioid receptor and a β-arrestin-reporter fusion protein (e.g., using a commercially available system like DiscoveRx's PathHunter® or a similar technology).
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Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
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Assay buffer (e.g., HBSS or phenol red-free medium).
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ML190 stock solution (20 mM in DMSO).
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KOR agonist stock solution (e.g., U-50488, 10 mM in DMSO).
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384-well white, solid-bottom assay plates.
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Luminescence plate reader.
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Reporter detection reagents (specific to the assay system being used).
Experimental Workflow Diagram:
Procedure:
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Cell Seeding:
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Culture the HEK293-KOR-β-arrestin cells according to standard protocols.
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On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
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Dispense the cell suspension into a 384-well assay plate.
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Compound Preparation:
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Prepare a serial dilution of ML190 in assay buffer. It is important to maintain a constant percentage of DMSO across all wells.
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Prepare a solution of the KOR agonist at a concentration that will give a response close to the EC80 (the concentration that gives 80% of the maximal response). This concentration should be determined in a prior agonist dose-response experiment.
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ML190 Addition and Pre-incubation:
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Add the diluted ML190 solutions to the wells containing the cells.
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Include wells with assay buffer and DMSO only as a vehicle control.
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Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow ML190 to bind to the receptors.
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Agonist Stimulation:
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Add the KOR agonist solution to all wells except for the negative control wells (which should receive only assay buffer).
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The final concentration of the agonist should be at its EC80.
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Incubation:
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Incubate the plate at 37°C for the recommended time for the β-arrestin recruitment assay (typically 60-90 minutes).
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Signal Detection:
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Allow the plate to equilibrate to room temperature.
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Add the detection reagents according to the manufacturer's instructions.
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Incubate at room temperature for the recommended time to allow the signal to develop.
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-
Data Acquisition:
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Read the luminescence signal using a plate reader.
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Data Analysis:
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Normalize the data by setting the signal from the vehicle-only treated cells as 0% inhibition and the signal from the agonist-only treated cells as 100% inhibition.
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Plot the percentage of inhibition against the logarithm of the ML190 concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value of ML190, which represents the concentration at which it inhibits 50% of the agonist-induced β-arrestin recruitment.
References
Technical Support Center: Investigating Potential Off-Target Effects of ML190
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML190, a selective kappa opioid receptor (KOR) antagonist. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its primary mechanism of action?
A1: ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR). It exerts its effects by blocking the binding of endogenous ligands, such as dynorphins, to the KOR. For its on-target activity, ML190 has an IC50 of 120 nM and an EC50 of 129 nM. It displays a high degree of selectivity, over 267-fold, for the KOR compared to the mu and delta opioid receptors.
Q2: What are off-target effects and why are they a concern when using a selective antagonist like ML190?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For a highly selective antagonist like ML190, off-target effects can lead to a variety of issues in experimental settings, including:
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Misinterpretation of Results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target (KOR) when it is, in fact, caused by an interaction with an unrelated protein.
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Cellular Toxicity: Off-target interactions can lead to cytotoxicity that is independent of the on-target activity, confounding viability and functional assays.
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Unexplained Side Effects: In preclinical and clinical development, off-target effects are a major cause of adverse events.
Q3: Has ML190 been profiled for off-target activities?
A3: As of the latest literature review, comprehensive off-target screening data for ML190, such as a broad kinome scan or a safety pharmacology panel, has not been publicly released. Therefore, it is crucial for researchers to be vigilant for potential off-target effects in their experiments and consider empirical testing if unexpected results arise.
Q4: What are some general approaches to identify potential off-target effects of a small molecule like ML190?
A4: A multi-faceted approach is recommended to identify potential off-target effects:
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Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of ML190.
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Broad Panel Screening: In vitro assays that test the compound against a wide range of targets, such as the KINOMEscan™ platform for kinases or a safety pharmacology panel for common off-target liabilities (e.g., hERG, CYPs), are highly valuable.
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Proteomics-Based Methods: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify direct binding partners of ML190 in an unbiased manner within a cellular context.
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Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of KOR inhibition can provide clues. If the phenotype is inconsistent, an off-target effect may be at play.
Troubleshooting Guide
This guide is designed to help you troubleshoot common experimental issues where off-target effects of ML190 might be a contributing factor.
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the kappa opioid receptor.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve: Compare the potency for the observed phenotype with the known on-target potency of ML190 (IC50 ~120 nM).2. Use a structurally unrelated KOR antagonist: If the phenotype is not replicated with a different KOR antagonist, it is likely an off-target effect of ML190.3. Perform a rescue experiment: Overexpress the KOR. If the phenotype is not rescued, it suggests the involvement of other targets. | A significant discrepancy in potency, a lack of phenotype replication with a different antagonist, or a failed rescue experiment all point towards an off-target effect. |
| Experimental artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: ML190 is showing toxicity in my cell lines at concentrations required for KOR inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen ML190 against a known panel of toxicity-related targets (e.g., hERG, CYPs).2. Perform a counter-screen with a cell line that does not express the KOR. | Identification of interactions with toxicity-related proteins or persistent toxicity in KOR-negative cells would strongly suggest off-target effects. |
| On-target toxicity | Investigate if prolonged or complete blockade of KOR signaling is known to be detrimental in your specific cell type. | If KOR signaling is essential for the viability of your cells, on-target effects could be the cause of the observed toxicity. |
Quantitative Data Summary: On-Target vs. Hypothetical Off-Target Activity
The following table summarizes the known on-target activity of ML190 and provides a hypothetical example of what off-target data might look like from a kinase profiling study. Note: The off-target data is for illustrative purposes only and is not based on published results for ML190.
| Target | Assay Type | IC50 / Ki (nM) | Notes |
| Kappa Opioid Receptor (KOR) | β-arrestin assay | 120 | Primary On-Target |
| Mu Opioid Receptor (MOR) | Radioligand Binding | >32,040 | High selectivity over MOR |
| Delta Opioid Receptor (DOR) | Radioligand Binding | >32,040 | High selectivity over DOR |
| Hypothetical Off-Target Kinase A | Kinase Activity Assay | 850 | Illustrative Data: Potential moderate off-target activity. |
| Hypothetical Off-Target Kinase B | Kinase Activity Assay | 5,200 | Illustrative Data: Potential weak off-target activity. |
| Hypothetical Off-Target Ion Channel | Electrophysiology | >10,000 | Illustrative Data: No significant activity. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that ML190 binds to the KOR in a cellular context and to identify potential off-target binding partners.
Methodology:
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Cell Treatment: Treat intact cells with ML190 or a vehicle control (DMSO).
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Heating: Heat the cell lysates to a range of temperatures.
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Protein Precipitation: Centrifuge the samples to pellet the aggregated (denatured) proteins.
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Supernatant Collection: Collect the supernatant containing the soluble proteins.
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Protein Analysis: Analyze the amount of the target protein (KOR) remaining in the supernatant using Western blotting or mass spectrometry for unbiased off-target discovery. The binding of ML190 to its target will increase the protein's thermal stability, resulting in more protein remaining in the supernatant at higher temperatures compared to the vehicle control.
Protocol 2: Kinase Selectivity Profiling using a Luminescence-Based Assay
Objective: To determine the inhibitory activity of ML190 against a broad panel of kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of ML190 in DMSO.
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Assay Plate Preparation: In a multi-well plate, add the kinase, the appropriate substrate, and ATP.
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Compound Addition: Add ML190 at various concentrations to the assay plate.
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Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.
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Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
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Data Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration of ML190 and determine the IC50 value for any kinases that show significant inhibition.
Visualizations
Caption: On-target signaling pathway of ML190 at the KOR.
Caption: Decision tree for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for identifying off-target effects.
Technical Support Center: Optimizing ML190 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML190, a selective κ-opioid receptor (KOR) antagonist, in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML190?
ML190 is a selective antagonist of the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] By binding to KOR, ML190 blocks the downstream signaling pathways typically initiated by the binding of endogenous opioid peptides like dynorphin.[1] KOR activation is known to modulate various cellular processes through G protein-dependent and β-arrestin-dependent pathways, which can influence mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK1/2 pathway.[2][3][4]
Q2: What is a good starting concentration range for ML190 in cell culture experiments?
Based on its reported potency, a good starting point for a dose-response experiment with ML190 would be a wide concentration range spanning from low nanomolar to low micromolar. ML190 has a reported half-maximal inhibitory concentration (IC50) of 120 nM in a β-arrestin recruitment assay and a significantly higher potency of 3 nM in an imaging-based β-arrestin translocation assay. Therefore, a concentration range of 1 nM to 10 µM is recommended to capture the full dose-response curve in most cell-based assays.
Q3: How should I prepare and store ML190 stock solutions?
It is recommended to prepare a high-concentration stock solution of ML190 in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, ensure the final concentration of the solvent in the cell culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with ML190?
The optimal incubation time will depend on the specific biological question and the cell type being used. For many cell-based assays, incubation times of 24, 48, or 72 hours are common. It is advisable to perform a time-course experiment to determine the optimal duration for observing the desired effect of ML190 in your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no observable effect of ML190 | Concentration too low: The concentration of ML190 may be insufficient to effectively antagonize the KOR in your cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM or higher, if solubility and cytotoxicity permit). |
| Cell line lacks functional KOR: The cell line you are using may not express the κ-opioid receptor or may express it at very low levels. | Verify KOR expression in your cell line using techniques such as RT-PCR, western blotting, or immunofluorescence. | |
| Agonist concentration is too high: If you are using an agonist to stimulate the receptor, a high concentration of the agonist may overcome the antagonistic effect of ML190. | Optimize the agonist concentration by performing a dose-response curve for the agonist alone to determine its EC50. Use a concentration of the agonist at or near its EC80 for antagonist studies. | |
| Incorrect assay endpoint: The chosen readout may not be sensitive to changes in KOR signaling. | Ensure your assay is designed to measure a downstream effect of KOR activation that is relevant to your biological question (e.g., cAMP levels, MAPK phosphorylation). | |
| High cell death or cytotoxicity observed | ML190 concentration is too high: While ML190 showed no significant inhibition of tumor cell growth at 10 µM in the NCI-60 cell line screen, higher concentrations or prolonged exposure could be toxic to certain cell lines. | Determine the cytotoxic concentration 50 (CC50) of ML190 in your specific cell line using a cytotoxicity assay (e.g., MTT, LDH release, or cell viability assays). Use concentrations well below the CC50 for your functional assays. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve ML190 can be toxic to cells. | Ensure the final solvent concentration in your culture medium is as low as possible (ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent but without ML190) to assess solvent toxicity. | |
| Inconsistent or variable results between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, and overall cell health can lead to variability in experimental outcomes. | Use cells within a consistent and narrow passage number range. Seed cells at a consistent density to ensure they are in a similar growth phase (e.g., logarithmic phase) when treated with ML190. |
| Reagent instability: Repeated freeze-thaw cycles of the ML190 stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Assay variability: Pipetting errors, variations in incubation times, and plate reader inconsistencies can all contribute to experimental noise. | Use calibrated pipettes and ensure proper mixing. Adhere strictly to the established incubation times. Ensure the plate reader is properly calibrated and maintained. |
Data Presentation
Table 1: Reported In Vitro Potency of ML190
| Assay Type | Parameter | Value | Reference |
| β-arrestin recruitment (luminescent) | IC50 | 120 nM | |
| β-arrestin translocation (imaging-based) | IC50 | 3 nM |
Table 2: NCI-60 Human Tumor Cell Line Screening of ML190
| Concentration | Result | Conclusion | Reference |
| 10 µM | No significant inhibition of tumor cell growth | Suggests low cytotoxicity at this concentration across a broad range of cancer cell lines. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of ML190 using a Dose-Response Assay
This protocol outlines a general procedure for determining the effective concentration range of ML190 for inhibiting KOR activity in a cell-based assay.
Materials:
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Target cell line expressing KOR
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Complete cell culture medium
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ML190 stock solution (e.g., 10 mM in DMSO)
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KOR agonist (e.g., U-50488)
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96-well cell culture plates
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Assay-specific reagents (e.g., for measuring cAMP levels or reporter gene activity)
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Plate reader
Procedure:
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Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
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ML190 Preparation: Prepare a serial dilution of ML190 in complete cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest ML190 concentration).
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ML190 Treatment: Remove the growth medium from the cells and add the prepared ML190 dilutions. Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
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Agonist Stimulation: Add a KOR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.
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Incubation: Incubate the plate for the optimal duration for the specific assay being performed.
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Assay Measurement: Perform the assay according to the manufacturer's instructions to measure the desired biological response.
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Data Analysis: Plot the response against the logarithm of the ML190 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of ML190 using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of ML190 on a given cell line.
Materials:
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Target cell line
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Complete cell culture medium
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ML190 stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
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ML190 Treatment: Prepare serial dilutions of ML190 in complete cell culture medium. Remove the existing medium from the cells and add the ML190 dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
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Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the ML190 concentration to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: Simplified signaling pathway of the κ-opioid receptor (KOR) and the inhibitory action of ML190.
Caption: General experimental workflow for optimizing ML190 concentration in cell culture.
Caption: Troubleshooting decision tree for experiments with ML190.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML190 In Vivo Applications
Disclaimer: The following information is for research use only and does not constitute medical advice. Currently, there is a lack of published long-term in vivo studies for ML190. Researchers should conduct their own comprehensive studies to determine its long-term effects, safety, and efficacy for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its mechanism of action?
ML190 is a selective antagonist of the kappa opioid receptor (KOR).[1] Its mechanism of action is to block the binding of endogenous ligands, such as dynorphins, to the KOR, thereby inhibiting its downstream signaling. The KOR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways like p38 and JNK.[2][3][4]
Q2: What are the known in vitro and pharmacokinetic properties of ML190?
ML190 has been characterized by its high selectivity for the KOR over mu (μ) and delta (δ) opioid receptors. Available data on its biochemical and pharmacokinetic properties are summarized in the table below. It is important to note that some of this data is from commercial suppliers and may not have been independently verified in peer-reviewed publications.
Q3: Is there any information on the long-term in vivo effects of ML190?
As of late 2025, there is a notable absence of published literature detailing the long-term in vivo effects of ML190. This includes comprehensive studies on chronic toxicity, long-term efficacy in disease models, and detailed pharmacokinetic profiles after repeated dosing over extended periods. Researchers are advised to design and execute their own long-term in vivo studies to address these knowledge gaps.
Q4: How should I prepare ML190 for in vivo administration?
The solubility of ML190 is a critical consideration for in vivo studies. It is reported to be soluble in DMSO. For in vivo use, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle, such as saline, polyethylene glycol (PEG), or a cyclodextrin-based formulation, to achieve the desired final concentration and dosing volume. The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity. It is crucial to perform formulation studies to ensure the stability and solubility of ML190 in the chosen vehicle.
Q5: What are some general considerations for designing a long-term in vivo study with ML190?
When planning a long-term in vivo study with a novel compound like ML190, several factors should be considered:
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Dose-range finding studies: Conduct acute or sub-chronic dose-range finding studies to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the long-term study.
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Pharmacokinetic (PK) studies: Characterize the single-dose and multiple-dose PK of ML190 in the chosen animal model to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the dosing regimen.
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Pharmacodynamic (PD) studies: Establish a reliable PD biomarker to confirm target engagement of the KOR by ML190 in vivo.
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Toxicity monitoring: Include regular monitoring of clinical signs, body weight, food and water intake, and periodic hematology and clinical chemistry analysis. At the end of the study, a comprehensive histopathological evaluation of major organs should be performed.
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Control groups: Always include a vehicle control group to differentiate the effects of the compound from those of the vehicle.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| IC₅₀ | 120 nM | Not specified | β-arrestin assay |
| EC₅₀ | 129 nM | Not specified | Not specified |
| Selectivity | >267-fold over μ and δ opioid receptors | Not specified | Not specified |
| Plasma Protein Binding | 93.96% (at 1 µM) | Human | In vitro |
| 88.54% (at 10 µM) | Human | In vitro | |
| 88.46% (at 1 µM) | Mouse | In vitro | |
| 80.07% (at 10 µM) | Mouse | In vitro | |
| Plasma Stability | 100% remaining after 3 hours | Human, Mouse | In vitro |
| Hepatic Microsome Stability | 22.13% remaining after 1 hour | Human | In vitro |
| 7.34% remaining after 1 hour | Mouse | In vitro | |
| Hepatic Toxicity (LC₅₀) | >50 µM | Not specified | In vitro |
Data sourced from MedChemExpress and may not be independently verified.
Experimental Protocols and Visualizations
Hypothetical Long-Term In Vivo Study Workflow
The following diagram illustrates a general workflow for a long-term in vivo study of ML190. This is a hypothetical protocol and should be adapted based on the specific research question and animal model.
Caption: A generalized workflow for a long-term in vivo study of ML190.
Kappa Opioid Receptor (KOR) Signaling Pathway
This diagram outlines the canonical signaling pathway of the kappa opioid receptor upon activation by an agonist, which is inhibited by ML190.
Caption: Simplified signaling pathway of the kappa opioid receptor (KOR).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent results between animals | - Improper formulation (precipitation of ML190)- Inaccurate dosing- Animal-to-animal variability in metabolism | - Prepare fresh formulations daily and visually inspect for precipitates.- Ensure proper training on dosing techniques.- Increase the number of animals per group to account for biological variability. |
| Unexpected toxicity or adverse effects | - Dose is too high- Vehicle toxicity- Off-target effects | - Conduct a thorough dose-response study to identify a well-tolerated dose.- Run a vehicle-only control group to assess vehicle effects.- Consider profiling ML190 against a panel of other receptors to check for off-target activity. |
| Lack of efficacy | - Insufficient dose or target engagement- Poor bioavailability- Rapid metabolism and clearance | - Measure plasma concentrations of ML190 to confirm exposure.- Use a pharmacodynamic marker to verify KOR antagonism in vivo.- Consider alternative routes of administration or formulation strategies to improve bioavailability. |
| Precipitation of ML190 in formulation | - Poor solubility in the chosen vehicle- Temperature or pH changes | - Test different co-solvents or solubilizing agents (e.g., cyclodextrins).- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Prepare the formulation immediately before use. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
avoiding ML190 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing ML190, a selective κ-opioid receptor (KOR) antagonist, in aqueous solutions for experimental research. Due to the limited publicly available data on the aqueous solubility of ML190, this guide offers troubleshooting strategies and experimental protocols to help researchers avoid precipitation and ensure the effective use of this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its primary mechanism of action?
A1: ML190 is a potent and selective antagonist of the κ-opioid receptor (KOR), with an IC50 of 120 nM in a β-arrestin assay.[1] It displays over 267-fold selectivity for the KOR over μ and δ opioid receptors. As a G protein-coupled receptor (GPCR) antagonist, ML190 blocks the downstream signaling pathways typically initiated by the binding of endogenous ligands, such as dynorphins, to the KOR.
Q2: What is the known solubility of ML190?
A2: The solubility of ML190 has been determined in dimethyl sulfoxide (DMSO). Commercial suppliers report a maximum solubility of 20 mM in DMSO. Crucially, there is no publicly available data on the aqueous solubility of ML190. This means that its solubility in common biological buffers and cell culture media needs to be empirically determined by the end-user.
Q3: Why is my ML190 precipitating when I add it to my aqueous experimental solution?
A3: Precipitation of ML190 in aqueous solutions is likely due to its low aqueous solubility, a common characteristic of many small molecule inhibitors. When a concentrated stock solution of ML190 in an organic solvent like DMSO is diluted into an aqueous medium, the compound can "crash out" of solution as it is no longer in a favorable solvent environment. This phenomenon is often referred to as "solvent shock."
Q4: What are the consequences of ML190 precipitation in my experiment?
A4: The precipitation of ML190 can lead to several critical experimental issues:
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Inaccurate Concentration: The actual concentration of soluble, active ML190 will be significantly lower than the intended concentration, leading to unreliable and non-reproducible results.
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Cellular Toxicity: The solid precipitate particles can be cytotoxic to cells, independent of the pharmacological activity of ML190.
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Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving light scattering, absorbance, or imaging.
Troubleshooting Guide: Avoiding ML190 Precipitation
This guide provides a systematic approach to address and prevent ML190 precipitation in your aqueous experimental setups.
Problem: Precipitate forms immediately upon dilution of ML190 stock solution into aqueous buffer or media.
Possible Cause: Solvent shock due to rapid dilution from a high-concentration organic stock.
Solutions:
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Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous solution, perform a serial dilution. First, create an intermediate dilution in a smaller volume of the aqueous solution, mix gently, and then add this to the final volume.
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Vortexing During Addition: Add the ML190 stock solution dropwise to the aqueous solution while vortexing or stirring vigorously. This promotes rapid mixing and can help to keep the compound in solution.
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Pre-warming the Aqueous Solution: Warming the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the ML190 stock can sometimes improve solubility.
Problem: Solution is initially clear but a precipitate forms over time.
Possible Cause: The concentration of ML190 is above its thermodynamic solubility limit in the specific aqueous solution, leading to gradual precipitation.
Solutions:
-
Determine the Maximum Soluble Concentration: It is essential to experimentally determine the maximum concentration of ML190 that remains soluble in your specific aqueous buffer or cell culture medium over the duration of your experiment. A detailed protocol for this is provided below.
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Use of Co-solvents: For in vitro assays where the presence of a small amount of a co-solvent is tolerable, consider including a biocompatible solvent such as ethanol or polyethylene glycol (PEG) in your final aqueous solution. The final concentration of the co-solvent should be carefully optimized to avoid cellular toxicity.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the pKa of ML190 is not publicly available, you can empirically test if adjusting the pH of your buffer (within a physiologically acceptable range) improves its solubility.
Problem: Precipitation is observed only in cell culture experiments.
Possible Cause: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with ML190 and reduce its solubility.
Solutions:
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Prepare ML190 in Serum-Free Media: Prepare the final dilution of ML190 in serum-free media first, and then add this solution to your cells. Subsequently, you can add the serum component if required by your experimental design.
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Use of Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in cell culture media and is generally well-tolerated by cells at low concentrations (e.g., 0.01-0.1%).
Data Presentation
Table 1: Physicochemical and Solubility Properties of ML190
| Property | Value | Source |
| Molecular Weight | 488.58 g/mol | |
| Formula | C₂₇H₃₂N₆O₃ | |
| Solubility in DMSO | 20 mM (9.77 mg/mL) | |
| Aqueous Solubility | Not publicly available | - |
| pKa | Not publicly available | - |
| logP | Not publicly available | - |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of ML190 in an Aqueous Solution
This protocol provides a general method to determine the highest concentration of ML190 that remains in solution in your specific experimental buffer or cell culture medium.
Materials:
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ML190 powder
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Anhydrous DMSO
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Your specific aqueous solution (e.g., PBS, cell culture medium)
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Sterile microcentrifuge tubes or a 96-well plate
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Vortex mixer
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Microscope
Procedure:
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Prepare a Concentrated Stock Solution: Prepare a 20 mM stock solution of ML190 in anhydrous DMSO. Ensure the powder is completely dissolved. This can be aided by gentle warming or sonication.
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Prepare Serial Dilutions:
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In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the ML190 stock solution into your pre-warmed aqueous solution. Aim for a range of final concentrations that you intend to use in your experiments (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
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Include a vehicle control containing the same final concentration of DMSO as your highest ML190 concentration.
-
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Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
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Visual and Microscopic Inspection:
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After the incubation period, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film on the surface).
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For a more sensitive assessment, transfer a small aliquot of each dilution to a microscope slide and examine for the presence of crystals or amorphous precipitate.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate under the microscope is considered the maximum soluble concentration of ML190 in your specific aqueous solution under the tested conditions. It is recommended to work at or below this concentration in your subsequent experiments.
Mandatory Visualizations
Caption: Simplified signaling pathway of the Kappa Opioid Receptor (KOR).
Caption: A logical workflow for troubleshooting ML190 precipitation issues.
References
ML190 In Vivo Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML190 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML190 and what is its primary mechanism of action?
A1: ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR).[1][2] Its primary mechanism of action is to block the binding of endogenous ligands, such as dynorphin, to the KOR, thereby inhibiting its downstream signaling.[1][2] The KOR is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[2]
Q2: What are the potential therapeutic applications of ML190?
A2: As a KOR antagonist, ML190 has potential therapeutic applications in a variety of central nervous system (CNS) disorders. Research suggests that KOR antagonists may be effective in the treatment of depression, anxiety, and addiction-related behaviors, such as drug-seeking and relapse.
Q3: What are the key in vitro specifications of ML190?
A3: ML190 has an IC50 of 120 nM for the kappa opioid receptor in a β-arrestin recruitment assay. It displays over 267-fold selectivity for the KOR over the mu (μ) and delta (δ) opioid receptors.
Q4: In which animal models could ML190 be effective?
A4: Based on its mechanism of action, ML190 is expected to be effective in animal models of depression (e.g., forced swim test, tail suspension test), anxiety, and addiction (e.g., conditioned place preference, self-administration and relapse models).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of ML190 for in vivo administration. | ML190 is a hydrophobic molecule with limited aqueous solubility. | Prepare a stock solution in a suitable organic solvent such as DMSO. For final in vivo formulation, a co-solvent system is recommended. A common formulation involves further dilution in a vehicle like corn oil. Always ensure the final solution is clear and free of precipitation before administration. |
| Inconsistent or unexpected behavioral results. | 1. Suboptimal dosage: The dose of ML190 may be too low to achieve sufficient receptor occupancy or too high, leading to off-target effects. 2. Timing of administration: The pharmacokinetic profile of ML190 may not align with the timing of the behavioral test. 3. Animal model variability: Strain, age, and sex of the animals can influence behavioral outcomes. | 1. Dose-response study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window. 2. Pharmacokinetic analysis: If possible, perform a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life (t1/2) of ML190 in your animal model to optimize the timing of administration relative to behavioral testing. 3. Standardize animal characteristics: Ensure consistency in the strain, age, and sex of the animals used in the study. |
| Potential for off-target effects. | Although ML190 is highly selective for the KOR, at higher concentrations, it may interact with other receptors or targets. The primary publication on ML190 noted some affinity for the D3 receptor. | 1. Use the lowest effective dose: This minimizes the risk of engaging off-target receptors. 2. Include appropriate controls: Use a structurally distinct KOR antagonist as a positive control to confirm that the observed effects are mediated by KOR antagonism. 3. Counter-screening: If unexpected phenotypes are observed, consider in vitro counter-screening against a panel of receptors, including the dopamine D3 receptor. |
| Low oral bioavailability. | The physicochemical properties of ML190 may lead to poor absorption from the gastrointestinal tract. | For initial in vivo studies, consider alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism and ensure more consistent systemic exposure. |
Experimental Protocols
Hypothetical In Vivo Efficacy Study in a Mouse Model of Depression (Forced Swim Test)
This protocol is a representative example and may require optimization for specific experimental conditions.
1. Animal Model:
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Male C57BL/6J mice, 8-10 weeks old.
2. ML190 Formulation:
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Prepare a 10 mg/mL stock solution of ML190 in 100% DMSO.
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For a 10 mg/kg dose in a 25g mouse with a 10 µL/g injection volume, the final concentration will be 1 mg/mL.
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To prepare the final formulation, dilute the DMSO stock solution in corn oil to achieve the desired concentration. For example, to make 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of corn oil. Vortex thoroughly to ensure a homogenous solution.
3. Experimental Groups:
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Group 1: Vehicle (DMSO/corn oil)
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Group 2: ML190 (e.g., 10 mg/kg, intraperitoneal injection)
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Group 3: Positive Control (e.g., Fluoxetine, 20 mg/kg, intraperitoneal injection)
4. Dosing and Behavioral Testing Workflow:
References
Technical Support Center: ML190 Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for the quality control and experimental use of ML190, a selective kappa opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is ML190?
A1: ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR).[1][2] It belongs to a novel chemical class and is characterized by its high selectivity for the KOR over mu (μ) and delta (δ) opioid receptors.[1] Its CAS number is 1355244-02-8.
Q2: What are the primary research applications for ML190?
A2: ML190 is primarily used as a chemical probe to investigate the biological roles of the kappa opioid receptor.[1] Research areas include the study of addiction, depression, anxiety, pain, and other neurological and psychiatric disorders where the KOR system is implicated.[3]
Q3: What are the recommended storage conditions for ML190?
A3: For long-term storage, ML190 should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To ensure stability, it is recommended to prepare fresh dilutions for experiments from a frozen stock.
Q4: How should I prepare a stock solution of ML190?
A4: ML190 is soluble in DMSO up to 20 mM. To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.89 mg of ML190 (with a molecular weight of 488.58 g/mol ) in 1 mL of DMSO. It is advisable to use ultrasonic warming to aid dissolution.
Q5: Is ML190 suitable for in vivo studies?
A5: Yes, ML190 has been used in preclinical in vivo studies. However, researchers should consider its pharmacokinetic properties, such as plasma protein binding and hepatic microsome stability, when designing animal experiments. It is crucial to determine the optimal dosage and administration route for the specific animal model and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no activity in in vitro assays | Compound Precipitation: ML190 may precipitate in aqueous buffers used for cell-based assays. | - Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and consistent across all wells. - Visually inspect assay plates for any signs of precipitation. - Prepare fresh dilutions of ML190 from a DMSO stock solution immediately before use. |
| Incorrect Concentration: Errors in calculating dilutions or weighing the compound. | - Verify all calculations for preparing stock and working solutions. - Use a calibrated microbalance for weighing the solid compound. - Perform a concentration-response curve to ensure the compound is active within the expected range. | |
| Cell Health Issues: The cells used in the assay may be unhealthy or at a high passage number, leading to altered receptor expression or signaling. | - Regularly check cells for viability and morphology. - Use cells with a low passage number for experiments. - Perform a positive control experiment with a known KOR agonist/antagonist to validate the assay system. | |
| Variability in in vivo experimental results | Poor Bioavailability: The chosen route of administration may not be optimal for ML190. | - Consult literature for recommended administration routes for similar compounds in your animal model. - Consider performing a pilot pharmacokinetic study to determine the bioavailability and optimal dosing regimen. |
| Metabolic Instability: ML190 may be rapidly metabolized in the animal model. | - Review available data on the metabolic stability of ML190. - If rapid metabolism is suspected, consider more frequent dosing or a different administration route. | |
| Unexpected off-target effects | Interaction with other receptors: Although highly selective, at high concentrations ML190 may interact with other receptors. | - Use the lowest effective concentration of ML190 as determined by dose-response studies. - Include appropriate control groups to assess potential off-target effects. - The probe report for ML190 notes a moderate affinity for the D3 receptor, which should be considered when interpreting results. |
| Difficulty in replicating published results | Differences in Experimental Conditions: Minor variations in protocols, reagents, or cell lines can lead to different outcomes. | - Carefully review and compare your experimental protocol with the published method. - Ensure all reagents, including cell culture media and buffers, are of high quality and prepared correctly. - Contact the authors of the original publication for clarification on their methodology if necessary. |
Quality Control Data
The following tables summarize the key quality control parameters for ML190.
Table 1: Physicochemical Properties of ML190
| Parameter | Value | Reference |
| Chemical Name | N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide | |
| Molecular Formula | C₂₇H₃₂N₆O₃ | |
| Molecular Weight | 488.58 g/mol | |
| CAS Number | 1355244-02-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 20 mM) |
Table 2: Purity and Potency Specifications
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC |
| IC₅₀ (KOR) | ~120 nM | β-arrestin assay |
| Selectivity | >267-fold over μ and δ opioid receptors | Receptor binding or functional assays |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of an ML190 sample.
Materials:
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ML190 sample
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HPLC-grade acetonitrile
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HPLC-grade water
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Trifluoroacetic acid (TFA)
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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HPLC system with UV detector
Procedure:
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Sample Preparation: Prepare a 1 mg/mL solution of ML190 in DMSO. Dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
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Mobile Phase:
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Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
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Gradient:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Run the sample and a blank (mobile phase) injection. Integrate the peak corresponding to ML190 and any impurity peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: In Vitro Kappa Opioid Receptor Antagonist Assay (β-arrestin Recruitment)
Objective: To confirm the antagonist activity of ML190 at the kappa opioid receptor.
Materials:
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Cells stably expressing the human kappa opioid receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx)
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ML190
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A known KOR agonist (e.g., U-50,488)
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Cell culture medium and supplements
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Assay plates (e.g., 96-well white, clear bottom)
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Luminescence plate reader
Procedure:
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Cell Seeding: Plate the KOR-expressing cells in the assay plates at a predetermined density and allow them to attach overnight.
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Compound Preparation: Prepare a serial dilution of ML190 in assay buffer. Also, prepare a solution of the KOR agonist at its EC₈₀ concentration.
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Antagonist Treatment: Add the ML190 dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
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Agonist Challenge: Add the KOR agonist solution to all wells (except for the negative control) and incubate for the recommended time (e.g., 90 minutes) at 37°C.
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Signal Detection: Add the detection reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
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Data Analysis: Plot the luminescence signal against the concentration of ML190. Calculate the IC₅₀ value, which represents the concentration of ML190 that inhibits 50% of the agonist-induced signal.
Visualizations
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ML190
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ML190, a selective kappa opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the known selectivity and potency of ML190?
A1: ML190 is a potent and selective antagonist for the kappa opioid receptor (KOR). Its key pharmacological parameters are summarized below.
| Parameter | Value | Reference Assay |
| IC50 | 120 nM | β-arrestin assay |
| EC50 | 129 nM | β-arrestin assay |
| Selectivity | >267-fold | Over µ and δ opioid receptors |
Q2: I am observing unexpected cellular phenotypes that do not seem to be related to KOR antagonism. What could be the cause?
A2: While ML190 is highly selective, off-target effects are a possibility with any small molecule. It is crucial to perform control experiments to validate that the observed phenotype is indeed due to KOR antagonism. Consider the following:
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Rescue Experiments: Can the phenotype be rescued by co-treatment with a known KOR agonist?
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Knockdown/Knockout Models: Do cells lacking the kappa opioid receptor (OPRK1) fail to exhibit the phenotype in the presence of ML190?
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Use of Structurally Unrelated Antagonists: Does a different, structurally unrelated KOR antagonist produce the same phenotype?
If the phenotype persists in these control experiments, it may be due to an off-target effect of ML190. While specific off-target interactions for ML190 are not extensively documented in publicly available literature, related compounds have been profiled against broad panels of receptors, ion channels, and transporters to rule out common liabilities.[1]
Q3: My in vitro cell-based assay is giving inconsistent or non-reproducible results. How can I troubleshoot this?
A3: Inconsistent results in cell-based assays can arise from several factors unrelated to the specific activity of ML190. Here are some common areas to investigate:
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Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and are not overgrown or senescent.
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Compound Solubility: ML190 is soluble in DMSO.[2] Ensure that your final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Prepare fresh dilutions of ML190 for each experiment.
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Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a multi-well plate, leading to changes in compound concentration and cell viability. Avoid using the perimeter wells for experimental data points; instead, fill them with sterile PBS or media.
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Assay-Specific Artifacts: Some assay reagents can be affected by the chemical properties of the compound being tested. For example, in fluorescence-based assays, consider if ML190 exhibits any autofluorescence at the excitation and emission wavelengths used.
Q4: I am observing unexpected agonist-like activity with ML190 in my assay.
A4: This is an unexpected result as ML190 is characterized as a KOR antagonist. Potential explanations include:
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Assay Artifact: The assay readout may be indirectly stimulated by a mechanism unrelated to KOR activation. Review the principles of your assay to identify potential confounding factors.
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Cell Line Specifics: The specific signaling pathways and receptor expression profile of your cell line could lead to an atypical response.
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Contamination: Ensure the ML190 stock has not been contaminated with a KOR agonist.
To investigate this, consider using an orthogonal assay to measure KOR activity. For example, if you are using a β-arrestin recruitment assay, you could try a cAMP inhibition assay.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity or Reduced Cell Viability
If you observe a decrease in cell viability that is not consistent with the expected effects of KOR antagonism, follow these steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve: | Determine the concentration range at which cytotoxicity is observed. This will help to distinguish between a specific pharmacological effect and non-specific toxicity. |
| 2 | Control for Solvent Toxicity: | Run a vehicle control with the same concentration of DMSO used to dissolve ML190. |
| 3 | Use a Cell Viability Assay Based on a Different Principle: | If you are using a metabolic assay (e.g., MTT, XTT), try a membrane integrity assay (e.g., LDH release, trypan blue exclusion) to confirm the results.[3][4] |
| 4 | Test in a KOR-Null Cell Line: | If the cytotoxicity is mediated by an off-target effect, it should persist in cells that do not express the kappa opioid receptor. |
Guide 2: Addressing High Background or Non-Specific Signal in Binding Assays
High background can mask the true signal in binding assays. Here’s how to troubleshoot this issue:
| Step | Action | Rationale |
| 1 | Optimize Blocking Conditions: | Increase the concentration or incubation time of your blocking buffer. Consider trying different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers). |
| 2 | Include a Non-Specific Binding Control: | Incubate with a high concentration of an unlabeled, structurally distinct KOR ligand to determine the level of non-specific binding. |
| 3 | Reduce Antibody/Tracer Concentration: | High concentrations of detection reagents can lead to increased non-specific binding. Titrate your antibodies or radioligand to find the optimal concentration. |
| 4 | Increase Wash Steps: | Add extra wash steps after incubation with the primary and secondary antibodies/tracer to remove unbound reagents. |
Experimental Protocols
Protocol 1: General Cell Viability Assay using MTT
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of ML190 in cell culture medium. Remove the old medium from the cells and add the medium containing ML190 or vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
References
- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Do Multiwell Plate High Throughput Assays Measure Loss of Cell Viability Following Exposure to Genotoxic Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
Validation & Comparative
Validating ML190 Antagonist Activity: A Comparative Guide to In Vitro and In Vivo Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kappa opioid receptor (KOR) antagonist ML190 with other common alternatives. Supported by experimental data, this document outlines key assays for validating antagonist activity and provides detailed protocols for their implementation.
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor implicated in pain, addiction, and mood disorders. Validation of its antagonist activity in novel assays is crucial for its continued development as a research tool and potential therapeutic. This guide compares ML190 to established KOR antagonists such as nor-binaltorphimine (nor-BNI), JDTic, and LY2456302, presenting key performance data in a structured format.
Comparative Analysis of KOR Antagonist Activity
The following tables summarize the in vitro and in vivo antagonist activities of ML190 and comparator compounds. Data has been compiled from various sources to provide a comparative overview.
In Vitro Antagonist Potency and Selectivity
| Compound | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. KOR) | Reference |
| ML190 | β-arrestin Translocation | IC₅₀ | 120 | >267 vs. MOR, >267 vs. DOR | |
| Radioligand Binding | Kᵢ | 129 | - | ||
| nor-BNI | Radioligand Binding | Kᵢ | 0.15 - 0.19 | ~150 vs. MOR, ~150 vs. DOR | |
| JDTic | Radioligand Binding | IC₅₀ | 0.02 | 202 vs. MOR | |
| LY2456302 | Radioligand Binding | Kᵢ | 0.83 | ~30 vs. MOR, >100 vs. DOR |
Table 1: In Vitro Activity of KOR Antagonists. This table presents the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of ML190 and comparator antagonists at the kappa opioid receptor (KOR). Selectivity over mu (MOR) and delta (DOR) opioid receptors is also shown.
In Vivo Antagonist Activity
| Compound | Assay | Species | Route of Admin. | Antagonist Effect | Reference |
| nor-BNI | Acetic Acid-Induced Writhing | Mouse | s.c. | Blocked U50,488-induced antinociception | |
| Tail-Flick Test | Mouse | i.p. | Blocked U50,488-induced antinociception for up to 7 days |
Table 2: In Vivo Activity of KOR Antagonists. This table summarizes the in vivo antagonist effects of nor-BNI in established rodent models of pain.
Key Experimental Methodologies
Detailed protocols for the principal assays used to characterize KOR antagonist activity are provided below.
Kappa Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the kappa opioid receptor upon agonist activation, and the point of inhibition by an antagonist.
In Vitro Assays
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in receptor desensitization and G protein-independent signaling.
Experimental Workflow:
Protocol:
-
Cell Plating: Seed cells stably expressing a KOR-enzyme fragment fusion and a β-arrestin-enzyme acceptor fusion into a 96-well microplate.
-
Compound Addition: Add serial dilutions of the antagonist (e.g., ML190) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of a KOR agonist (e.g., U-50488) to all wells except the negative control.
-
Incubation: Incubate the plate to allow for β-arrestin recruitment.
-
Detection: Add detection reagents that produce a luminescent signal upon reconstitution of the enzyme fragments.
-
Data Acquisition: Measure the luminescence using a plate reader. The decrease in signal in the presence of the antagonist is used to determine its IC₅₀.
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the KOR, thereby determining the antagonist's binding affinity (Kᵢ).
Experimental Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human KOR.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine) and serial dilutions of the unlabeled antagonist.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the antagonist and calculate the Kᵢ using the Cheng-Prusoff equation.
This functional assay measures the activation of G proteins coupled to the KOR. In the presence of an agonist, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is increased. An antagonist will inhibit this agonist-stimulated binding.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the KOR.
-
Assay Reaction: Incubate the membranes with the antagonist, a KOR agonist, GDP, and [³⁵S]GTPγS.
-
Filtration: Stop the reaction by rapid filtration and wash away the unbound [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its potency.
In Vivo Assays
This is a model of visceral pain in which the intraperitoneal injection of acetic acid induces a characteristic writhing behavior in mice. Analgesics, including KOR agonists, reduce the number of writhes. Antagonists are evaluated for their ability to reverse the effects of a KOR agonist.
Experimental Workflow:
A Comparative Guide to Kappa-Opioid Receptor Antagonists: ML190 versus nor-Binaltorphimine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kappa-opioid receptor (KOR) antagonists ML190 and nor-binaltorphimine (nor-BNI), focusing on their receptor selectivity and duration of action. The information is supported by experimental data to aid in the selection of the appropriate tool for preclinical research.
The kappa-opioid receptor system is a critical target in the study and development of treatments for addiction, depression, and pain. Nor-binaltorphimine (nor-BNI) has long been a standard tool for preclinical KOR research due to its high selectivity. However, its exceptionally long duration of action can be a limitation in many experimental designs. ML190 is a more recently developed KOR antagonist from the NIH Molecular Libraries Program, designed to offer a shorter-acting alternative. This guide presents a side-by-side comparison of these two important compounds.
Receptor Binding Affinity and Selectivity
The selectivity of a KOR antagonist is crucial for attributing its pharmacological effects to the intended target. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of ML190 and nor-BNI for the human kappa (κ), mu (μ), and delta (δ) opioid receptors.
| Compound | KOR (κ) | MOR (μ) | DOR (δ) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| ML190 | IC50: 120 nM[1][2] | > 32,000 nM | > 32,000 nM | > 267-fold | > 267-fold |
| Ki: 129 nM[2] | |||||
| nor-BNI | Ki: 0.18 - 0.46 nM | Ki: 4.0 - 10.2 nM | Ki: 13.9 - 24.0 nM | ~9 - 57-fold | ~30 - 133-fold |
Data for nor-BNI is presented as a range from multiple studies to reflect inter-assay variability.
ML190 demonstrates high selectivity for the KOR, with negligible affinity for MOR and DOR at concentrations up to 32 µM.[2] Nor-BNI also shows high affinity and selectivity for the KOR, though with some cross-reactivity at the MOR and DOR at higher concentrations.
Duration of Action
A key differentiator between ML190 and nor-BNI is their duration of action in vivo.
| Compound | Duration of Action | Mechanism of Long Duration |
| ML190 | Shorter duration of action (designed for) | Does not activate the JNK pathway |
| nor-BNI | Extremely long-lasting (≥ 21 days)[3] | Activation of c-Jun N-terminal kinase (JNK) signaling |
Nor-BNI is well-documented to have an exceptionally long duration of action, with antagonist effects observed for over 21 days after a single administration. This prolonged effect is not due to pharmacokinetics but is instead mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. In contrast, ML190 was developed as a tool to provide a shorter duration of action, and it does not activate the JNK pathway. While direct comparative in vivo studies on the duration of action are not widely published, the probe report for ML190 anticipates a significantly shorter pharmacodynamic effect.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligand: [³H]U69,593 for KOR, [³H]DAMGO for MOR, or [³H]DPDPE for DOR.
-
Test compounds: ML190 or nor-BNI at varying concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition curves.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Tail-Flick Test for Antagonist Duration
This in vivo assay assesses the duration of a KOR antagonist's ability to block the analgesic effect of a KOR agonist.
Materials:
-
Male C57BL/6 mice.
-
KOR antagonist: ML190 or nor-BNI.
-
KOR agonist: U50,488H.
-
Tail-flick analgesia meter with a radiant heat source.
Procedure:
-
A baseline tail-flick latency is determined for each mouse by applying a radiant heat source to the tail and measuring the time to a withdrawal reflex. A cut-off time is used to prevent tissue damage.
-
On day 0, a single dose of the KOR antagonist (e.g., 10 mg/kg, i.p.) is administered.
-
At various time points after antagonist administration (e.g., 1, 3, 7, 14, 21, and 28 days), mice are challenged with a KOR agonist (e.g., U50,488H, 15 mg/kg, i.p.).
-
The tail-flick latency is measured again at the time of peak agonist effect.
-
The duration of antagonist action is defined as the last time point at which the antagonist significantly blocks the analgesic effect of the agonist (i.e., the tail-flick latency is not significantly different from baseline).
Visualizations
Caption: Canonical Kappa-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kappa-Opioid Receptor Antagonists: ML190 and JDTic
In the landscape of neuroscience research and drug development, particularly in the pursuit of treatments for addiction, depression, and pain, selective kappa-opioid receptor (KOR) antagonists are of significant interest. This guide provides a detailed comparison of two notable KOR antagonists, ML190 and JDTic, with a focus on their in vivo efficacy, supported by available experimental data and methodologies.
Overview
JDTic is a well-characterized, potent, and selective KOR antagonist with a long duration of action in vivo.[1][2] In contrast, ML190 is a more recently identified KOR antagonist with a novel chemical structure, distinguished by its high in vitro selectivity.[3] However, a significant disparity exists in the available data, with extensive in vivo studies supporting JDTic's efficacy, while such data for ML190 is not publicly available.
In Vivo Efficacy: A Tale of Two Compounds
JDTic: A Robust Profile in Animal Models
JDTic has demonstrated potent and long-lasting antagonist effects across a range of animal models, solidifying its status as a benchmark KOR antagonist.
| Animal Model | Assay | Key Findings | Reference |
| Mouse | Tail-flick Test | Blocked the antinociceptive effects of the KOR agonist enadoline for up to two weeks after a single subcutaneous dose.[1][2] | |
| Rat | U50,488-induced Diuresis | Suppressed diuretic activity with greater potency than nor-binaltorphimine (nor-BNI). | |
| Squirrel Monkey | Shock Titration Antinociception | Shifted the dose-effect curve of the KOR agonist U50,488 to the right. | |
| Rat | Forced Swim Test | Decreased immobility and increased swimming time, similar to the antidepressant desipramine. | |
| Rat | Cocaine-Seeking Reinstatement | Reduced footshock-induced reinstatement of cocaine-seeking behavior. |
ML190: An Unwritten Chapter In Vivo
To date, there are no published in vivo efficacy studies for ML190. The primary report on this compound from the NIH Molecular Libraries Program explicitly states that in vivo studies were beyond the scope of their project. While ML190 exhibits promising in vitro properties, including high selectivity for the KOR over mu- and delta-opioid receptors, its performance in living organisms remains to be determined.
Comparative Quantitative Data
The following table summarizes the available quantitative data for both compounds. The significant gap in in vivo data for ML190 is a critical consideration for researchers.
| Parameter | ML190 | JDTic |
| In Vitro Potency (IC50) | 120 nM (β-arrestin assay) | Not explicitly stated in the provided results. |
| In Vitro Selectivity | >267-fold for KOR over MOR and DOR | Potent and selective KOR antagonist. |
| In Vivo Efficacy | No data available | Potent and long-acting in multiple animal models. |
| Oral Activity | No data available | Orally active. |
| Duration of Action | No data available | Up to 28 days post-oral administration. |
Experimental Protocols
JDTic In Vivo Efficacy Studies
A summary of the methodologies used in key in vivo studies of JDTic is provided below.
-
Mouse Tail-Flick Test :
-
Objective : To assess the antagonist effect of JDTic on KOR agonist-induced antinociception.
-
Procedure : Mice are administered JDTic (subcutaneously or orally). After a specified pretreatment time (e.g., 24 hours), a selective KOR agonist like enadoline is administered. The latency of the mouse to flick its tail from a radiant heat source is measured. An increase in tail-flick latency indicates an analgesic effect, and the ability of JDTic to block this increase demonstrates its antagonist activity.
-
-
Rat U50,488-Induced Diuresis Test :
-
Objective : To evaluate the KOR antagonist activity of JDTic by measuring its ability to block agonist-induced diuresis.
-
Procedure : Rats are administered the KOR agonist U50,488, which induces a diuretic effect. JDTic is administered prior to the agonist. Urine output is then measured over a specific period. A reduction in the diuretic effect of U50,488 indicates the antagonist properties of JDTic.
-
-
Forced Swim Test (FST) in Rats :
-
Objective : To assess the antidepressant-like effects of JDTic.
-
Procedure : Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility, swimming, and climbing behaviors are recorded. Antidepressant compounds typically decrease immobility time and increase active behaviors like swimming. JDTic was administered 23 hours prior to the test.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the kappa-opioid receptor and a typical experimental workflow for evaluating KOR antagonist efficacy in vivo.
Conclusion
JDTic stands as a robust and extensively studied KOR antagonist with proven in vivo efficacy and a long duration of action. Its well-documented performance in various animal models makes it a valuable tool for preclinical research. In contrast, ML190, while possessing a novel chemical scaffold and high in vitro selectivity, currently lacks the crucial in vivo data necessary to validate its therapeutic potential. For researchers and drug developers, JDTic offers a reliable standard with a wealth of supporting data, whereas ML190 represents an intriguing but unproven alternative that requires significant further investigation to establish its in vivo efficacy and pharmacokinetic profile. The absence of in vivo data for ML190 underscores a critical gap that needs to be addressed to ascertain its true value as a potential therapeutic agent.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Effects of a kappa opioid receptor antagonist on delayed postoperative pain recovery in a novel mouse sleep disorder model [frontiersin.org]
A Guide to Selecting a Negative Control for ML190, a Selective Kappa Opioid Receptor Antagonist
For researchers in pharmacology and drug discovery, the use of a proper negative control is paramount for the validation of experimental results. This guide provides a comprehensive comparison of the selective kappa opioid receptor (KOR) antagonist, ML190, with a proposed negative control compound, to facilitate robust experimental design and data interpretation.
ML190 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1][2] To distinguish the specific effects of KOR antagonism by ML190 from off-target or non-specific effects, a structurally similar but biologically inactive analog is an essential experimental tool. Based on the structure-activity relationship (SAR) studies from the initial discovery of ML190, a suitable negative control has been identified.
Comparison of ML190 and its Negative Control
A key publication by Frankowski et al. in ACS Chemical Neuroscience details the discovery and initial SAR of the chemical series to which ML190 belongs.[3] Analysis of the SAR data for this series reveals that modifications to the methoxyphenyl group on the piperazine ring can dramatically impact the compound's activity. Specifically, the replacement of the methoxy group with a hydrogen atom leads to a significant reduction in potency, rendering the resulting analog a suitable negative control. For the purpose of this guide, we will refer to this inactive analog as NC-ML190 .
| Feature | ML190 | NC-ML190 (Proposed Negative Control) |
| Chemical Structure | N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide | N-[3-[4-(Phenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide |
| Target | Kappa Opioid Receptor (KOR) | Kappa Opioid Receptor (KOR) |
| Activity | Potent Antagonist | Inactive or Significantly Reduced Antagonist Activity |
| IC50 | ~120 nM (in β-arrestin assay) | >10,000 nM (estimated based on SAR) |
| Commercial Availability | Available from various chemical suppliers. | Likely requires custom synthesis. |
Signaling Pathway of the Kappa Opioid Receptor
The kappa opioid receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. ML190, as an antagonist, blocks the binding of agonists like dynorphin, thereby preventing the initiation of this downstream signaling.
Experimental Workflow for Comparing ML190 and NC-ML190
To validate the activity of ML190 and the inactivity of NC-ML190, a functional assay such as a β-arrestin recruitment assay is recommended. This assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, a key step in GPCR desensitization and signaling. An antagonist will block this recruitment.
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is a general guideline and should be optimized for the specific cell line and reagents used.
1. Cell Culture:
-
Culture cells (e.g., HEK293 or CHO) stably co-expressing the human kappa opioid receptor (hKOR) and a β-arrestin-reporter fusion protein (e.g., β-galactosidase enzyme fragment complementation, PathHunter®).
-
Plate cells in a 96-well or 384-well plate at a density optimized for the assay readout.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of ML190 and NC-ML190 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compounds in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of a KOR agonist (e.g., Dynorphin A) in an appropriate solvent.
3. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of ML190, NC-ML190, or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Add the KOR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the vehicle control.
-
Incubate the plate for a further period (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents for the β-arrestin recruitment signal according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for signal development.
4. Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activation).
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for ML190.
-
Confirm that NC-ML190 does not produce a significant inhibition of the agonist response at high concentrations.
References
- 1. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Cross-Validation of ML190's Kappa-Opioid Receptor Antagonism in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of ML190, a selective kappa-opioid receptor (KOR) antagonist, across different cancer cell lines. The data presented here is intended to aid researchers in evaluating the potential of KOR as a therapeutic target and the utility of ML190 as a pharmacological tool.
Executive Summary
The kappa-opioid receptor (KOR) system has emerged as a potential modulator of cancer cell pathophysiology. ML190 is a potent and selective antagonist of KOR, making it a valuable probe for investigating the role of this receptor in cancer biology. This guide summarizes the available data on the effects of ML190 and other KOR ligands on various cancer cell lines, providing a framework for cross-validating its mechanism of action. While comprehensive data on ML190 across a wide range of cell lines is still emerging, preliminary screenings and studies with related compounds offer initial insights.
Comparative Efficacy of ML190 and Other KOR Ligands
The effects of KOR modulation can be cell-type specific. While ML190 itself has been evaluated in broad screenings, more detailed comparative data comes from studies using other well-characterized KOR agonists and antagonists.
| Cell Line | Cancer Type | Compound | Compound Type | Observed Effect | Quantitative Data |
| NCI-60 Panel | Various | ML190 | KOR Antagonist | No significant inhibition of tumor cell growth | Screened at a single 10 µM dose[1] |
| HCC827 | Non-Small Cell Lung | U50,488H | KOR Agonist | Decreased cell viability and proliferation | Concentration-dependent effect |
| nor-binaltorphimine | KOR Antagonist | Reversed the effect of U50,488H | - | ||
| H1975 | Non-Small Cell Lung | U50,488H | KOR Agonist | Decreased cell viability and proliferation | Concentration-dependent effect |
| nor-binaltorphimine | KOR Antagonist | Reversed the effect of U50,488H | - | ||
| C6 | Glioma | U-69,593 | KOR Agonist | Stimulated proliferation | - |
| MCF-7 | Breast Cancer | Naloxone | Opioid Antagonist | Increased µ-opioid receptor gene expression | No direct antiproliferative effect observed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for cell viability and protein expression analysis following treatment with KOR ligands.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, A549, U87)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ML190 (or other KOR ligands)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of ML190 or other KOR ligands. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot for KOR and Downstream Signaling Proteins
This protocol allows for the analysis of protein expression levels to confirm KOR presence and assess the impact of ML190 on downstream signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KOR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between different treatment groups.
Visualizing KOR Signaling and Experimental Workflow
To better understand the mechanisms of action and experimental design, the following diagrams illustrate the KOR signaling pathway and a typical experimental workflow.
Figure 1: Simplified KOR signaling pathway. ML190 acts as an antagonist, blocking the receptor and inhibiting downstream signaling cascades involved in cellular processes like proliferation and apoptosis.
Figure 2: A typical experimental workflow for assessing the effects of ML190 on cancer cell lines.
References
A Head-to-Head Comparison of Kappa Opioid Receptor (KOR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a significant target for the development of therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2] Activation of the KOR by its endogenous ligand, dynorphin, is associated with stress, dysphoria, and anhedonia. Consequently, antagonists that block this interaction are of considerable therapeutic interest. This guide provides a head-to-head comparison of prominent KOR antagonists, presenting key experimental data to facilitate informed decisions in research and drug development.
Introduction to KOR Antagonism
KORs are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Canonical signaling involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, as well as the modulation of ion channels.[3] Beyond this, KOR activation can also trigger signaling cascades involving β-arrestin and mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5] Notably, the β-arrestin pathway is often linked to the aversive effects of KOR activation. Some KOR antagonists exhibit unique properties, such as a long duration of action, which has been associated with the activation of JNK.
This guide will focus on a selection of well-characterized and clinically relevant KOR antagonists: the long-acting antagonists JDTic and nor-binaltorphimine (nor-BNI) , and the shorter-acting compounds CERC-501 (LY2456302) and PF-04455242 .
Quantitative Comparison of KOR Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of the selected KOR antagonists.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity |
| JDTic | 0.32 | 341 x KOR Ki | 7930 x KOR Ki | ~1065 | ~24781 |
| nor-BNI | 0.14 - 1.09 | 1.2 - 101.9 | - | ~3-44 fold | - |
| CERC-501 | 0.813 | 21 x KOR Ki | 135 x KOR Ki | ~21 | ~135 |
| PF-04455242 | 3 | 64 | >4000 | ~21 | >1333 |
Table 2: In Vitro Functional Antagonist Activity
| Compound | Assay Type | Agonist | Functional Potency (IC50/Ke/Kb, nM) |
| JDTic | [³⁵S]GTPγS | U69,593 | Ke = 0.01 |
| nor-BNI | [³⁵S]GTPγS | U69,593 | Ke = 0.04 |
| CERC-501 | Electrophysiology | U-69,593 | IC50 = 3.0 |
| PF-04455242 | Electrophysiology | U-69,593 | IC50 = 6.7 (partial antagonist) |
Signaling Pathways and Experimental Workflows
KOR Signaling Pathways
The activation of KORs initiates multiple intracellular signaling cascades. The canonical G-protein pathway leads to the inhibition of adenylyl cyclase and a reduction in cAMP. Alternatively, the receptor can signal through β-arrestin, which is associated with receptor desensitization and internalization, as well as the activation of MAPK pathways. Certain long-acting antagonists like JDTic and nor-BNI have been shown to activate JNK, contributing to their prolonged effects.
Caption: KOR signaling pathways initiated by agonists and modulated by antagonists.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of KOR antagonists.
1. Membrane Preparation:
-
Cells stably expressing the human kappa opioid receptor (e.g., HEK293 or CHO cells) are cultured to confluency.
-
Cells are harvested, and membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine or [³H]U69,593), and varying concentrations of the unlabeled antagonist being tested.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay measures the functional ability of a KOR antagonist to block agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Cells expressing KOR (e.g., CHO or HEK293 cells) are plated in a suitable multi-well plate.
-
Cells are pre-incubated with varying concentrations of the KOR antagonist.
-
Subsequently, cells are stimulated with a fixed concentration of a KOR agonist (e.g., U50,488) in the presence of forskolin (to stimulate adenylyl cyclase and cAMP production).
2. cAMP Measurement:
-
Intracellular cAMP levels are measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) based assays.
3. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified.
-
The antagonist's potency is determined by calculating the IC50 or Ke value from the concentration-response curve.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key step in receptor desensitization and G-protein-independent signaling.
1. Assay Principle:
-
Assays like the PathHunter® β-arrestin recruitment assay utilize enzyme fragment complementation.
-
Cells are engineered to express the KOR fused to a small enzyme fragment and β-arrestin fused to a larger, complementing fragment.
2. Experimental Procedure:
-
The engineered cells are plated and then treated with the KOR agonist in the presence or absence of the antagonist.
-
Agonist-induced receptor activation leads to β-arrestin recruitment, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.
3. Detection and Analysis:
-
A substrate is added that is converted by the active enzyme into a chemiluminescent product.
-
The light signal is measured using a plate reader, and the antagonist's ability to block agonist-induced β-arrestin recruitment is quantified to determine its potency.
Forced Swim Test (FST)
The FST is a common in vivo behavioral test used to screen for antidepressant-like activity in rodents.
1. Apparatus:
-
A cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.
2. Procedure:
-
Rodents (mice or rats) are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes for mice).
-
The test is typically video-recorded for later analysis.
3. Behavioral Scoring:
-
The duration of immobility (floating with only minor movements to keep the head above water) is measured during the final minutes of the test.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
4. Drug Administration:
-
The KOR antagonist or vehicle is administered at a specific time point before the test.
In Vivo Effects and Duration of Action
-
JDTic and nor-BNI: Both are characterized by a remarkably long duration of action, with antagonist effects observed for weeks after a single administration. This is attributed to their ability to activate JNK, leading to a disruption of KOR signaling. Both have demonstrated antidepressant-like effects in preclinical models like the FST.
-
CERC-501 (LY2456302): This compound is a shorter-acting KOR antagonist. It has shown efficacy in animal models of depression and substance use disorders. Unlike JDTic and nor-BNI, it does not strongly activate JNK, which may contribute to its more favorable safety profile.
-
PF-04455242: This is another shorter-acting KOR antagonist that has been evaluated in clinical trials. It has demonstrated efficacy in rodent models of depression, such as the mouse forced-swim test. In electrophysiology studies, it has exhibited partial antagonist activity.
Conclusion
The KOR antagonists discussed in this guide exhibit distinct profiles in terms of their binding affinity, selectivity, functional activity, and duration of action. The long-acting antagonists, JDTic and nor-BNI, have been valuable research tools but their clinical development has been hampered by their prolonged pharmacodynamic effects and off-target activities. Newer, shorter-acting antagonists like CERC-501 and PF-04455242 represent a promising direction for the development of KOR-targeted therapies with improved clinical translatability. The choice of antagonist for a particular research or development program will depend on the specific scientific question being addressed and the desired therapeutic profile. This guide provides a foundational dataset to aid in this selection process.
References
- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of ML190 Against Mu and Delta Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the kappa-opioid receptor (KOR) antagonist, ML190, against the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The performance of ML190 is contrasted with the non-selective opioid antagonist naltrexone, the selective MOR agonist DAMGO, and the selective DOR agonist DPDPE, with supporting experimental data and detailed methodologies.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of ML190 and comparator compounds at the mu, delta, and kappa opioid receptors. This data provides a clear quantitative comparison of their selectivity profiles.
Table 1: Binding Affinity (Ki) of Opioid Ligands
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Reference |
| ML190 | > 32,040 (based on >267-fold selectivity) | > 32,040 (based on >267-fold selectivity) | 120 | [1] |
| Naltrexone | 0.4 | 11 | 0.25 | [2] |
| DAMGO | 1.18 | 1430 | 213 | [3] |
| DPDPE | 713 | 2.7 | >1,500 | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (IC50/EC50) of Opioid Ligands
| Compound | Receptor | Assay Type | Value (nM) | Activity | Reference |
| ML190 | Kappa | β-arrestin translocation | 120 (IC50) | Antagonist | [1] |
| Naltrexone | Mu | [35S]GTPγS | - | Antagonist | |
| Naltrexone | Delta | [35S]GTPγS | - | Antagonist | |
| Naltrexone | Kappa | [35S]GTPγS | - | Antagonist | |
| DAMGO | Mu | [35S]GTPγS | 45 (EC50) | Agonist | |
| DPDPE | Delta | Mouse vas deferens | 5.2 (EC50) | Agonist |
IC50 represents the concentration of an antagonist that inhibits 50% of the response. EC50 represents the concentration of an agonist that produces 50% of the maximal response.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays such as β-arrestin recruitment assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR).
-
Unlabeled test compound (e.g., ML190, naltrexone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to either promote or inhibit the recruitment of β-arrestin to the opioid receptor, a key step in receptor desensitization and signaling.
Objective: To determine the functional potency (IC50 for antagonists, EC50 for agonists) of a test compound by measuring its effect on β-arrestin recruitment.
Materials:
-
Cells stably co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., PathHunter® cells).
-
Test compound (e.g., ML190).
-
Reference agonist for the respective receptor.
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are plated in a microplate and incubated.
-
Compound Addition: The test compound (for antagonist mode, followed by a reference agonist) or reference agonist (for agonist mode) is added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: Detection reagents are added, and the resulting signal (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: Dose-response curves are generated by plotting the signal against the log of the compound concentration to determine the IC50 or EC50 value.
Mandatory Visualizations
Opioid Receptor Signaling Pathways
The following diagram illustrates the canonical G-protein dependent and β-arrestin dependent signaling pathways for mu, delta, and kappa opioid receptors.
Caption: Opioid receptor signaling pathways.
Experimental Workflow for Determining Selectivity
The following diagram outlines the general workflow for assessing the selectivity of a compound like ML190.
Caption: Experimental workflow for selectivity profiling.
References
ML190: A Comparative Analysis of IC50 Values for Kappa Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for ML190, a selective antagonist of the kappa opioid receptor (KOR). The data presented is compiled from publicly available literature and is intended to serve as a resource for researchers engaged in the study of opioid receptor pharmacology and related drug discovery efforts.
Quantitative Data Summary
The inhibitory potency of ML190 against the kappa opioid receptor has been consistently reported in the scientific literature. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | IC50 Value | Reference |
| ML190 | Kappa Opioid Receptor (KOR) | β-arrestin Assay | 120 nM | [1][2] |
ML190 demonstrates potent antagonism of the kappa opioid receptor with a reported IC50 of 120 nM.[1] This value was determined using a β-arrestin recruitment assay, a common method for evaluating the functional activity of G protein-coupled receptors (GPCRs) like the KOR. The compound exhibits high selectivity for the KOR, with over 267-fold greater affinity compared to mu (μ) and delta (δ) opioid receptors.
Experimental Protocols
The determination of the IC50 value for ML190 was primarily achieved through a β-arrestin recruitment assay. This assay format is crucial for understanding the functional consequences of ligand binding to the KOR, as β-arrestin plays a key role in receptor desensitization and signaling.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
The reported IC50 value of 120 nM for ML190 was determined using the DiscoveRx PathHunter β-arrestin assay.[1][2] This technology is a cell-based functional assay that quantifies the interaction between an activated GPCR and β-arrestin.
Principle: The assay is based on enzyme fragment complementation (EFC). The kappa opioid receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment of β-galactosidase. Upon activation of the KOR by an agonist (in this case, dynorphin A), β-arrestin is recruited to the receptor. This brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a substrate, which produces a chemiluminescent signal. Antagonists, such as ML190, compete with the agonist, thereby inhibiting receptor activation and the subsequent recruitment of β-arrestin, leading to a decrease in the luminescent signal.
General Procedure:
-
Cell Culture: Cells stably co-expressing the KOR-ProLink™ fusion protein and the β-arrestin-EA fusion protein are cultured under standard conditions.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (ML190).
-
Agonist Stimulation: A fixed concentration of a KOR agonist (e.g., 240 nM dynorphin A) is added to the cells to stimulate receptor activation.
-
Incubation: The cells are incubated to allow for β-arrestin recruitment and the enzymatic reaction to proceed.
-
Signal Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to controls (agonist alone and vehicle). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve. This value represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.
Signaling Pathway
The kappa opioid receptor is a G protein-coupled receptor that, upon activation by an agonist, initiates downstream signaling cascades. These pathways are broadly categorized into G protein-dependent and β-arrestin-dependent signaling. ML190, as an antagonist, blocks these signaling events.
Caption: Kappa Opioid Receptor (KOR) Signaling Pathways.
This diagram illustrates the dual signaling pathways of the kappa opioid receptor. Agonist binding activates both G protein-mediated and β-arrestin-mediated downstream effects. ML190 acts as an antagonist, blocking the initial activation of the receptor by agonists.
References
Safety Operating Guide
Proper Disposal Procedures for ML 190: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of ML 190, a selective κ opioid receptor (KOR) antagonist.
Chemical Identification:
-
Name: this compound
-
CAS Number: 1355244-02-8
-
Chemical Name: N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide
Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, as a matter of prudent laboratory practice, it should be handled with care, and all waste materials should be disposed of responsibly.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize any potential for exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile or equivalent |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating dust or aerosols is likely, a fume hood should be utilized. |
II. Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring compliant disposal.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated waste container for solid this compound waste and materials contaminated with it. The container must be compatible with the chemical and properly sealed.
-
Labeling: The waste container must be affixed with a "Hazardous Waste" label, even if the substance is not officially classified as hazardous, as a best practice for research compounds. The label should include:
-
The full chemical name: this compound
-
CAS Number: 1355244-02-8
-
The primary hazards (e.g., "Solid Chemical Waste for Incineration")
-
The date of accumulation
-
-
Waste Accumulation:
-
Solid this compound: Collect any unused or waste this compound powder in the designated solid waste container.
-
Contaminated Materials: Dispose of items such as weighing boats, contaminated gloves, and absorbent paper used for cleaning up minor spills in the same designated solid waste container.
-
Empty Containers: "Empty" containers that held this compound should be managed as chemical waste unless triple-rinsed. The rinsate from the first rinse must be collected as hazardous waste. Subsequent rinses with a suitable solvent (e.g., ethanol or methanol) can then be collected in an appropriate liquid waste container.
-
III. Disposal Pathway
The recommended disposal pathway for solid chemical waste like this compound is through a licensed hazardous waste disposal company, which will typically use incineration.
Disposal Workflow:
IV. Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined above are based on established best practices for the management of solid research chemical waste in a laboratory setting. These general protocols are designed to ensure safety and compliance with environmental regulations.
V. Important Considerations
-
Regulatory Compliance: Always adhere to your institution's specific chemical hygiene plan and guidelines from your Environmental Health and Safety (EHS) department. Federal, state, and local regulations for hazardous waste disposal must be followed.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Spill Management: In the event of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material and collect it into the designated solid waste container. Ensure the area is then decontaminated.
-
Decomposition Products: Be aware that under fire conditions, this compound may decompose and emit toxic fumes.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices.
Navigating the Safe Handling of Research Compound ML 190
Essential Safety and Handling Protocols for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of the research compound designated as ML 190. The following procedural, step-by-step guidance is designed to directly address operational questions, ensuring the safety of all laboratory personnel and the integrity of the research.
Disclaimer: "this compound" is not a universally recognized chemical identifier. The following information is a comprehensive template based on best practices for handling potent, novel research compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The recommended PPE for handling this compound is detailed below.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes and aerosols. |
| Lab Coat | Fully buttoned, with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when handling the compound outside of a certified chemical fume hood or for spill cleanup. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work surface within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with spatulas and weighing paper; avoid creating dust.
-
Dissolving: Add solvent to the solid compound slowly to avoid splashing. Cap vials and mix using a vortex or sonicator.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and ventilated storage area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, bench paper, pipette tips) in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Dispose of any contaminated needles or other sharps in a designated sharps container. |
All waste must be disposed of through the institution's official hazardous waste management program.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Logical Relationship for Spill Response
In the event of a spill, a clear and logical response is essential to mitigate the hazard effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
